Rhenium selenide (ReSe2)
Description
Context of Rhenium Selenide (B1212193) (ReSe2) within the 2D Material Landscape
The field of 2D materials was largely initiated by the isolation of graphene, a highly symmetric hexagonal material. arxiv.org This was followed by the exploration of other layered materials, including a wide array of TMDs. rsc.org While many TMDs exhibit a hexagonal crystal structure, a subset, including ReSe2, possesses lower-symmetry crystal lattices. arxiv.orgnih.gov ReSe2 crystallizes in a distorted triclinic 1T' structure, a key feature that distinguishes it from its hexagonal counterparts. ossila.comresearchgate.net This distorted structure arises from the formation of Re-Re bonds that create diamond-shaped chains of rhenium atoms within the layers. arxiv.orgaip.org
A significant consequence of this unique crystal structure is the weak interlayer van der Waals coupling. aip.org This weak coupling means that even in its bulk form, ReSe2 behaves electronically and vibrationally much like a stack of decoupled monolayers. ossila.com This is in stark contrast to many other TMDs where the properties are strongly dependent on the number of layers. For instance, the bandgap of ReSe2 shows only a weak dependence on the number of layers, decreasing from approximately 1.31 eV for thin layers to 1.29 eV in thicker flakes. ossila.com
Significance of Low-Symmetry Crystal Structures in 2D Materials
The low-symmetry crystal structure of materials like ReSe2 is of great scientific interest because it directly leads to in-plane anisotropy in their physical properties. researchgate.netoptica.orgnih.govaip.org This anisotropy means that properties such as electrical conductivity, optical absorption, and thermal conductivity vary depending on the direction within the crystal plane. rsc.orglabapress.com This directional dependence provides an additional degree of freedom for designing and fabricating novel electronic and optoelectronic devices. aip.org
The anisotropy in ReSe2 is a direct result of its distorted crystal lattice, which breaks the in-plane rotational symmetry found in hexagonal TMDs. arxiv.org This structural anisotropy gives rise to unique optical phenomena, such as a polarization-sensitive photoresponse, making it a promising material for applications like polarization-sensitive photodetectors. ossila.comaip.org The ability to control and utilize these anisotropic properties is a key driver for the research into low-symmetry 2D materials. labapress.comlabapress.com
Overview of Research Trajectories for Rhenium Selenide (ReSe2)
Research on ReSe2 is multifaceted, spanning from fundamental studies of its unique properties to the development of various applications. Key research trajectories include:
Synthesis: Significant effort is dedicated to developing methods for synthesizing high-quality ReSe2 crystals and thin films. Common techniques include chemical vapor transport (CVT), a modified Bridgman method, and molecular beam epitaxy (MBE). ontosight.airesearchgate.netmdpi.comresearchgate.net Researchers are continuously working to optimize these methods to control thickness, reduce defects, and achieve large-area growth. mdpi.comresearchgate.net
Characterization: A variety of experimental techniques are employed to characterize the structural, electronic, and optical properties of ReSe2. These include X-ray diffraction (XRD), Raman spectroscopy, photoluminescence (PL) spectroscopy, and transmission electron microscopy (TEM). ontosight.aimdpi.com Angle-resolved techniques are particularly important for probing the material's anisotropic nature. optica.org
Applications: The unique properties of ReSe2 make it a candidate for a wide range of applications. Its anisotropic optical and electrical properties are being explored for use in polarization-sensitive photodetectors, field-effect transistors (FETs), and other optoelectronic devices. ontosight.aiossila.comresearchgate.net Furthermore, its bandgap is well-suited for photovoltaic and photocatalytic applications. ossila.comaip.org Research is also investigating its potential in energy storage and electrocatalysis, particularly for the hydrogen evolution reaction (HER). ossila.comacs.orgrsc.org
Strain Engineering: The properties of ReSe2 can be further tuned by applying mechanical strain. acs.org This "strain engineering" can modulate the bandgap, enhance light emission, and even induce magnetism, opening up possibilities for creating multifunctional materials and devices. acs.org
Properties of Rhenium Selenide (ReSe2)
| Property | Value/Description | Reference(s) |
| Crystal Structure | Distorted Triclinic (1T') | ossila.comresearchgate.net |
| Bandgap | ~1.1 eV (direct) | ossila.com |
| Layer-Dependent Bandgap | Weakly dependent, ~1.31 eV (thin layers) to 1.29 eV (thick flakes) | ossila.com |
| Conduction Type | p-type | ossila.com |
| Current ON/OFF Ratio | Up to 10^5 | ossila.com |
| Hole-Carrier Mobility | 0.98 cm²/V·s | ossila.com |
| Interlayer Coupling | Weak | ossila.com |
Synthesis Methods for Rhenium Selenide (ReSe2)
| Method | Description | Reference(s) |
| Chemical Vapor Transport (CVT) | Precursor materials are transported via a gas phase to a cooler region where they react and deposit as crystals. | ontosight.airesearchgate.netmdpi.comresearchgate.net |
| Bridgman Method | A molten material is directionally solidified to form a single crystal. | researchgate.net |
| Mechanical Exfoliation | Monolayer or few-layer flakes are peeled from a bulk crystal using adhesive tape. | ontosight.aiossila.com |
| Chemical Vapor Deposition (CVD) | Gaseous reactants are introduced into a chamber to react and form a thin film on a substrate. | ontosight.ai |
| Molecular Beam Epitaxy (MBE) | Atoms or molecules are deposited onto a heated substrate in a high-vacuum environment. | ontosight.ai |
Characterization Techniques for Rhenium Selenide (ReSe2)
| Technique | Purpose | Reference(s) |
| X-ray Diffraction (XRD) | To determine the crystal structure and phase purity. | ontosight.aimdpi.com |
| Raman Spectroscopy | To investigate vibrational modes and confirm material identity. | ontosight.aimdpi.com |
| Photoluminescence (PL) Spectroscopy | To study the electronic band structure and optical properties. | ontosight.airesearchgate.net |
| Transmission Electron Microscopy (TEM) | To visualize the atomic structure and morphology. | ontosight.ai |
| Scanning Electron Microscopy (SEM) | To examine the surface morphology. | ontosight.aimdpi.com |
| Atomic Force Microscopy (AFM) | To measure the surface topography and thickness of flakes. | mdpi.com |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition and chemical states. | mdpi.com |
Structure
2D Structure
Properties
IUPAC Name |
bis(selanylidene)rhenium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Re.2Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYHGAIVHCHFIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Se]=[Re]=[Se] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ReSe2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065202 | |
| Record name | Rhenium selenide (ReSe2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12038-64-1 | |
| Record name | Rhenium selenide (ReSe2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12038-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhenium selenide (ReSe2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012038641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC378345 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378345 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Rhenium selenide (ReSe2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Rhenium selenide (ReSe2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rhenium diselenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.696 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Rhenium Selenide Rese2
Chemical Vapor Transport (CVT) Synthesis of ReSe2 Single Crystals
Chemical vapor transport is a widely employed technique for growing high-quality single crystals of inorganic compounds, including ReSe2. mpg.de In a typical CVT process, a solid precursor material reacts with a gaseous transport agent in a sealed ampoule, creating a temperature gradient. mdpi.com This leads to the transport of the material from a hotter zone to a cooler zone, where it crystallizes. mdpi.com
Modified Bridgman Method for Halogen-Free ReSe2 Crystal Growth
A notable advancement in the synthesis of ReSe2 single crystals is the development of a modified Bridgman method that circumvents the need for halogen transport agents. researchgate.netacs.org Traditional CVT methods often rely on halogens like iodine or bromine, which can unintentionally dope (B7801613) the resulting crystals. researchgate.netiaea.org This halogen-free approach involves the direct reaction of rhenium and selenium elements in a quartz ampoule subjected to a specific temperature gradient, for instance, from a hot zone of 900°C to a cooler zone of 750°C, with a slow cooling rate of 2°C per hour. This method has been shown to produce high-quality, stoichiometric ReSe2 crystals with a distorted triclinic 1T' structure. researchgate.netacs.org The resulting crystals exhibit high field-effect mobility, demonstrating the benefits of avoiding halogen-induced impurities. acs.org
Role of Transport Agents in CVT Growth
In conventional CVT, the transport agent plays a critical role in the volatilization and subsequent deposition of the material. mpg.de For the growth of ReSe2, various transport agents have been explored. researchgate.net Iodine (I2) is a commonly used transport agent, where it reacts with the solid ReSe2 at a high temperature to form gaseous intermediates. arxiv.org These intermediates then decompose at a lower temperature, depositing ReSe2 crystals. arxiv.org Other transport agents like tellurium tetrachloride (TeCl4), potassium chloride (KCl), and silver chloride (AgCl) have also been used, with the choice of agent influencing the growth kinetics and the quality of the resulting crystals. researchgate.net The selection of an appropriate transport agent and the control of the temperature gradient are crucial parameters for successful CVT growth of ReSe2 single crystals. mdpi.com
Chemical Vapor Deposition (CVD) Techniques for ReSe2 Thin Films
Chemical vapor deposition (CVD) is a versatile technique for producing thin films of various materials, including ReSe2, on a substrate. linde-amt.comstinstruments.com The process generally involves the reaction of volatile precursors in a reaction chamber, leading to the deposition of a solid film on the substrate surface. linde-amt.com CVD offers precise control over film thickness and uniformity, making it suitable for fabricating electronic and optoelectronic devices. stinstruments.com
Atmospheric Pressure Chemical Vapor Transport for Selenization
A two-step method combining magnetron sputtering and atmospheric pressure chemical vapor transport (APCVT) has been developed for the synthesis of ReSe2 thin films. mdpi.combohrium.comlu.lv In this approach, a thin film of rhenium (Re) or rhenium oxide (ReOx) is first deposited onto a substrate, such as SiO2/Si, using magnetron sputtering. mdpi.combohrium.comlu.lv Subsequently, the precursor film undergoes a selenization process in an APCVT setup. mdpi.combohrium.comlu.lv This involves heating the substrate in the presence of selenium vapor at atmospheric pressure, typically within a temperature range of 650°C to 750°C for a short duration of 15 minutes. mdpi.combohrium.com The use of a carrier gas containing hydrogen can facilitate the reaction by forming highly reactive H2Se gas. mdpi.com This method provides a pathway for the wafer-scale growth of ReSe2 films. mdpi.combohrium.com
Space-Confined Solid-Phase Growth for Tunable Optoelectronics
A novel space-confined solid-phase growth strategy has been developed for the synthesis of high-quality, two-domain 1T'-ReSe2. researchgate.netarxiv.orgaip.org This technique utilizes pure rhenium powder as the precursor and can achieve growth at temperatures as low as 550°C in a specially designed reactor. researchgate.netarxiv.orgaip.org The space-confined setup, which can involve placing a top substrate over the precursor film, plays a crucial role in controlling the growth process. aip.orgresearchgate.net This method allows for the tailoring of the size and shape of the ReSe2 domains by adjusting the growth temperature. researchgate.netarxiv.org The resulting two-domain ReSe2 photodetectors have demonstrated highly tunable current on-off ratios and a high-speed photoresponse. researchgate.netarxiv.org
Epitaxial Growth of Large-Area and Highly Crystalline ReSe2
The epitaxial growth of large-area and highly crystalline ReSe2 atomic layers has been achieved using a bottom-up approach within a confined reaction space in a chemical vapor deposition system. researchgate.net By stacking two mica substrates to create a micro-reactor, the nucleation density and growth rate of ReSe2 can be significantly reduced, which favors the synthesis of uniform monolayer films. researchgate.net This method has been shown to suppress the anisotropic and out-of-plane growth that can often lead to thick flakes or dendritic structures. researchgate.net Field-effect transistors fabricated from these epitaxially grown ReSe2 films have exhibited p-type conduction with high on/off ratios. researchgate.net Salt-assisted CVD, using promoters like sodium chloride, has also been successfully employed to grow large-sized monolayer ReSe2 flakes on sapphire substrates. sciopen.com
| Method | Precursors | Key Features | Resulting Material |
| Modified Bridgman | Rhenium powder, Selenium powder | Halogen-free growth, avoids unintentional doping. researchgate.netacs.org | High-quality single crystals. researchgate.netacs.org |
| Chemical Vapor Transport (CVT) | Rhenium, Selenium, Transport Agent (e.g., I2, TeCl4) | Utilizes a temperature gradient for crystal growth. mdpi.comarxiv.org | Single crystals. arxiv.org |
| Atmospheric Pressure CVT | Sputtered Re or ReOx films, Selenium powder | Two-step process, suitable for wafer-scale production. mdpi.combohrium.comlu.lv | Thin films. mdpi.combohrium.comlu.lv |
| Space-Confined Solid-Phase Growth | Pure Rhenium powder, Selenium powder | Low-temperature growth, tunable domain structure. researchgate.netarxiv.orgaip.org | High-quality two-domain thin films. researchgate.netarxiv.orgaip.org |
| Epitaxial Growth | Rhenium oxide (ReO3), Selenium powder | Confined reaction space, produces large-area monolayers. researchgate.net | Highly crystalline atomic layers. researchgate.net |
Substrate Effects on ReSe₂ Growth (e.g., SiO₂/Si, Au foils, h-BN)
The choice of substrate plays a critical role in the synthesis of two-dimensional materials like ReSe₂, influencing the morphology, crystal quality, and orientation of the grown films. Different substrates interact with the precursor materials and the growing ReSe₂ layer in distinct ways, leading to varied growth outcomes.
Commonly used substrates for ReSe₂ growth include silicon dioxide on silicon (SiO₂/Si), gold (Au) foils, and hexagonal boron nitride (h-BN).
SiO₂/Si: SiO₂/Si is a widely used substrate due to its insulating nature and the well-established processes for creating a high-quality oxide layer. optica.orgresearchgate.net However, the interaction between ReSe₂ and SiO₂/Si is relatively weak, which can lead to the growth of randomly oriented flakes and out-of-plane structures. pku.edu.cn The surface of SiO₂/Si often results in the formation of ReSe₂ flakes with varying thicknesses, from monolayers to multilayers. researchgate.netrutgers.edu
Au foils: Gold foils have emerged as a promising substrate for the controlled growth of large-area, high-quality monolayer ReSe₂. pku.edu.cnnih.gov The catalytic surface of gold can facilitate the decomposition of precursors and promote the epitaxial growth of ReSe₂. acs.org Studies have shown that the use of Au foils can lead to the formation of large, single-crystal domains of monolayer ReSe₂. acs.orgresearchgate.net The interaction between ReSe₂ and the Au substrate is stronger than with SiO₂/Si, which can influence the electronic and vibrational properties of the grown material. pku.edu.cnresearchgate.net For instance, a space-confined growth method using a graphene layer on Au foils has been demonstrated to produce vertical graphene/ReSe₂ heterostructures. pku.edu.cn
h-BN: Hexagonal boron nitride is an ideal substrate for high-quality 2D material growth due to its atomically flat surface, lack of dangling bonds, and insulating nature. nih.gov When used as a growth substrate or as a passivation layer, h-BN can improve the electronic performance of ReSe₂-based devices. nih.govnih.gov The weak van der Waals interactions between ReSe₂ and h-BN allow for the preservation of the intrinsic properties of the ReSe₂ layer. All-2D heterostructures, such as ReSe₂/h-BN/graphene, have been fabricated to leverage the advantageous properties of each component. nih.gov
Table 1: Comparison of Substrate Effects on ReSe₂ Growth
| Substrate | Key Characteristics | Impact on ReSe₂ Growth |
|---|---|---|
| SiO₂/Si | Insulating, industry standard | Randomly oriented flakes, variable thickness. optica.orgresearchgate.netpku.edu.cnrutgers.edu |
| Au foils | Catalytic surface, promotes epitaxy | Large-area, high-quality monolayers, strong adlayer-substrate interaction. pku.edu.cnnih.govacs.orgresearchgate.net |
| h-BN | Atomically flat, insulating, inert | High-quality films, preservation of intrinsic properties, ideal for heterostructures. nih.govnih.gov |
Physical Vapor Deposition (PVD) Methods
Physical Vapor Deposition (PVD) encompasses a variety of vacuum deposition techniques used to produce thin films. wikipedia.orgatriainnovation.com In PVD, a material is converted into a vapor phase, transported through a vacuum or low-pressure environment, and then condensed onto a substrate to form a thin film. wikipedia.orgscholarsresearchlibrary.com This method is versatile and can be used to deposit a wide range of materials, including metals and ceramics. wikipedia.org The primary PVD processes are sputtering and thermal evaporation. korvustech.com
PVD methods are instrumental in the fabrication of thin-film-based devices and offer a scalable approach for producing uniform coatings. lu.lvmdpi.com The properties of the resulting film, such as thickness and crystallinity, can be controlled by adjusting the deposition parameters. scholarsresearchlibrary.com
Magnetron sputtering is a specific type of sputtering, a PVD process, that utilizes a magnetic field to confine the plasma in front of the target material. korvustech.combohrium.com This confinement increases the ionization efficiency of the sputtering gas (typically an inert gas like argon), leading to a higher deposition rate.
For the production of ReSe₂ thin films, magnetron sputtering can be employed in a two-step process. lu.lvmdpi.com First, a thin film of rhenium (Re) or rhenium oxide (ReOₓ) is deposited onto a substrate using magnetron sputtering. mdpi.combohrium.com In the second step, this precursor film is subjected to a process called selenization, where it is annealed in a selenium-rich atmosphere at elevated temperatures. mdpi.com This process converts the Re or ReOₓ film into a ReSe₂ thin film. lu.lvmdpi.com
The quality and morphology of the final ReSe₂ film are highly dependent on the sputtering parameters (e.g., power, pressure, substrate temperature) and the selenization conditions (e.g., temperature, time, selenium vapor pressure). mdpi.combohrium.com Research has shown that this method can produce wafer-scale ReSe₂ thin films, which is a significant step towards practical applications. lu.lvmdpi.com The choice of precursor material (Re vs. ReOₓ) also influences the surface morphology of the resulting ReSe₂ films. mdpi.com
Exfoliation Techniques for Few-Layer and Monolayer ReSe₂
Exfoliation techniques are "top-down" methods used to obtain few-layer and monolayer flakes of 2D materials from their bulk crystal counterparts. ontosight.aiossila.com These methods rely on overcoming the weak van der Waals forces that hold the individual layers together in the bulk material. ontosight.ai
Mechanical exfoliation is a simple yet powerful technique for obtaining high-quality, pristine flakes of 2D materials. optica.orgrutgers.edu The most common method, often referred to as the "Scotch tape method," involves using an adhesive tape to peel off layers from a bulk crystal. researchgate.netrutgers.edu The process can be repeated to obtain progressively thinner flakes, which are then transferred to a desired substrate, such as SiO₂/Si. optica.orgnih.gov
While this method is known for producing high-quality flakes with excellent electronic and optical properties, it suffers from low yield and the small size of the exfoliated flakes. researchgate.netcas.cn Identifying monolayer flakes can also be challenging. researchgate.net Despite these limitations, mechanical exfoliation remains a crucial technique for fundamental research and the fabrication of proof-of-concept devices. optica.orgrutgers.edu Gold-assisted exfoliation has also been explored as a method to produce large-area monolayers. cas.cn
Liquid Phase Exfoliation (LPE) is a scalable method for producing large quantities of 2D nanosheets. researchgate.netwikipedia.org This technique involves dispersing the bulk layered material in a suitable solvent and then applying energy, typically through sonication or high-shear mixing, to exfoliate the layers. wikipedia.orgwiley-vch.de The choice of solvent is critical, and those with surface energies that match the material being exfoliated tend to be most effective. researchgate.net
For ReSe₂, LPE can be used to produce dispersions of few-layer nanosheets. ossila.com This method offers the advantage of producing large quantities of material that can be processed into thin films using techniques like inkjet printing. wikipedia.org However, LPE generally results in smaller flake sizes compared to mechanical exfoliation and may not always achieve a high yield of monolayers. sci-hub.se The process involves delamination of the van der Waals crystals in a liquid medium, followed by colloidal stabilization to prevent re-aggregation. researchgate.net
Morphological Evolution and Growth Mechanisms
The final morphology of synthesized ReSe₂ is a result of the complex interplay of various growth parameters. Understanding the morphological evolution and growth mechanisms is key to achieving controlled synthesis of ReSe₂ with desired properties.
During chemical vapor deposition (CVD), for example, the growth temperature has a significant impact on the morphology. pku.edu.cn At lower temperatures, the anisotropic growth of ReSe₂ can be suppressed, leading to more regular shapes. pku.edu.cn The concentration of precursors and the growth duration also play a crucial role in determining the thickness and morphology of the resulting material. chalcogen.ro For instance, in the synthesis of ReS₂, which shares structural similarities with ReSe₂, the morphology can evolve from small nuclei to nanoflowers with increasing growth time. researchgate.net
The growth mechanism of ReSe₂ often involves the nucleation of small islands on the substrate, followed by their lateral growth and eventual coalescence into a continuous film. arxiv.org In some cases, out-of-plane growth can occur, leading to the formation of thicker flakes or dendritic structures. pku.edu.cn The use of a confined reaction space, such as a micro-reactor, has been shown to reduce nucleation density and favor the large-area synthesis of uniform monolayer ReSe₂. pku.edu.cn
Structural and Vibrational Characterization of Rhenium Selenide Rese2
Crystallographic Analysis of Distorted 1T′ Triclinic Structure (P1̅ Space Group)
Rhenium diselenide crystallizes in a distorted triclinic 1T' (one-trigonal prism) structure, which belongs to the P1̅ space group. researchgate.netresearchgate.netacs.org This low-symmetry structure is a significant deviation from the more common 2H (hexagonal) phase found in many other TMDCs like MoS₂. ossila.com The unit cell of ReSe₂ contains four formula units. acs.org This distorted structure is characterized by a Peierls-like distortion along the layer plane. bath.ac.uk Calculations have indicated that this distorted octahedral (1T') crystal structure possesses lower energy compared to its hexagonal counterpart, which contributes to its stability. ossila.com
The lattice parameters for bulk ReSe₂ have been determined through single crystal and powder X-ray diffraction measurements. A study reported lattice parameter values of a = 6.5791(8) Å, b = 6.6897(10) Å, and c = 6.7013(11) Å. researchgate.net Another study calculated the in-plane lattice parameter to be 6.58 Å, which is consistent with the bulk values. arxiv.org
The structure of ReSe₂ can be described as a distorted CdCl₂-type lattice. ossila.comresearchgate.net In this arrangement, a layer of rhenium atoms is sandwiched between two layers of selenium atoms. ossila.com However, unlike the flat planes of chalcogen atoms in materials like MoS₂, the selenium atom planes in ReSe₂ are corrugated. acs.org The rhenium atoms are each coordinated by six selenium atoms in a distorted octahedral geometry. bath.ac.uk
A defining feature of the ReSe₂ crystal structure is the arrangement of rhenium atoms. acs.orgacs.org The Re atoms are not uniformly distributed within their plane but are instead bonded to each other, forming one-dimensional chains of "diamond-shaped" or "lozenge-shaped" Re₄ clusters. ossila.comacs.orgacs.org These Re-Re chains extend along the a-axis of the crystal lattice. acs.org
This unique in-plane arrangement of rhenium atoms has profound structural implications, leading to strong in-plane anisotropy. ossila.comacs.org The reduced lattice symmetry makes the material optically biaxial, resulting in an inherent anisotropic in-plane polarization response. ossila.comacs.org This anisotropy is a key characteristic of ReSe₂ and is responsible for its distinctive electronic and optical properties, which persist from bulk down to monolayer thicknesses. acs.org The weak interlayer coupling, a consequence of the structural distortion, results in the bulk material behaving electronically and vibrationally similar to decoupled monolayers. ossila.com
| Crystallographic Properties of ReSe₂ | |
| Crystal System | Triclinic |
| Space Group | P1̅ |
| Structure Type | Distorted 1T' |
| Lattice Parameters (Bulk) | a = 6.5791(8) Å, b = 6.6897(10) Å, c = 6.7013(11) Å researchgate.net |
| Key Structural Feature | In-plane Rhenium (Re) chains forming "diamond-shaped" Re₄ clusters ossila.comacs.org |
| Implication of Structure | Strong in-plane anisotropy in optical and electronic properties ossila.comacs.org |
Microscopic and Spectroscopic Techniques
A suite of microscopic and spectroscopic techniques is employed to characterize the structural and morphological properties of ReSe₂. These methods provide crucial information from the atomic to the macroscopic scale.
X-ray diffraction (XRD) is a fundamental technique used to confirm the crystalline phase and quality of ReSe₂. mdpi.comacs.org Powder XRD analysis confirms that synthesized ReSe₂ possesses a triclinic unit cell structure. researchgate.net High-resolution X-ray diffraction (HRXRD) measurements are utilized to evaluate the structural properties of single crystals, providing data on lattice constants, d-spacings, and the full width at half maximum (FWHM) of diffraction peaks, which are indicators of crystalline quality. rutgers.edu
Electron microscopy, in conjunction with XRD, provides a comprehensive structural characterization. acs.org Techniques like selected area electron diffraction (SAED) are used to verify the single-crystalline nature of ReSe₂ nanosheets. chalcogen.roresearchgate.net
Scanning electron microscopy (SEM) is widely used to investigate the surface morphology of ReSe₂. mdpi.com SEM images reveal the microstructure and topography of the material, showing features such as flat crystal surfaces with layer edges, which can indicate a sheet-spreading growth mechanism. researchgate.net Studies have shown that ReSe₂ can be synthesized in a variety of shapes, including triangles, diamonds, and hexagons, which can be visualized using SEM. researchgate.net Furthermore, SEM can reveal more complex morphologies, such as the formation of out-of-plane filamentary structures under certain synthesis conditions. mdpi.com Three-dimensional visual representations of ReSe₂ flakes and continuous films have also been acquired through SEM measurements. researchgate.net
Atomic force microscopy (AFM) is a powerful tool for characterizing the surface topography of ReSe₂ at the nanoscale. mdpi.comuni-wuerzburg.de AFM maps the three-dimensional surface, providing detailed information about its quality and features. researchgate.net A key application of AFM in the study of 2D materials like ReSe₂ is the precise determination of layer thickness. researchgate.netoptica.org For instance, the thickness of a single-layer ReSe₂ has been measured to be approximately 0.6 nm. researchgate.net AFM has been used to evaluate the thickness of few-layer ReSe₂ films, with one study reporting a thickness of about 2 nm, corresponding to 3-4 layers. researchgate.net The roughness of thin films can also be quantified using AFM, with one report of a flat surface with a roughness of 0.23 nm for a 3-unit-cell-thick ReSe₂ film. arxiv.orgresearchgate.net
Transmission electron microscopy (TEM) and high-resolution TEM (HRTEM) are indispensable for the detailed characterization of ReSe₂ nanosheets. chalcogen.roresearchgate.netpku.edu.cn TEM images can show that ReSe₂ is composed of numerous very thin nanosheets. chalcogen.ro HRTEM provides atomic-level resolution, allowing for the visualization of the crystal lattice. researchgate.netoptica.org For example, HRTEM images have clearly shown the nearly perfect atomic structure of ReSe₂ flakes, with visible rhenium atomic chains arranged in a connected diamond shape. optica.orgresearchgate.net The lattice spacings can be measured from HRTEM images, with reported values of 0.27 nm and 0.32 nm corresponding to the (100) and (010) planes, respectively. optica.orgresearchgate.net Selected area electron diffraction (SAED) patterns obtained during TEM analysis confirm the single-crystal nature of the ReSe₂ nanosheets. researchgate.netoptica.org
| Microscopic and Spectroscopic Characterization of ReSe₂ | |
| Technique | Information Obtained |
| X-ray Diffraction (XRD) | Crystalline phase, lattice parameters, crystal quality mdpi.comacs.orgresearchgate.net |
| Scanning Electron Microscopy (SEM) | Surface morphology, microstructure, shape of flakes (e.g., triangles, diamonds) researchgate.netmdpi.com |
| Atomic Force Microscopy (AFM) | Surface topography, layer thickness, surface roughness arxiv.orgmdpi.comresearchgate.net |
| Transmission Electron Microscopy (TEM/HRTEM) | Nanosheet morphology, atomic structure, lattice spacing, single-crystalline nature chalcogen.roresearchgate.netoptica.org |
| Selected Area Electron Diffraction (SAED) | Confirmation of single-crystalline nature chalcogen.roresearchgate.net |
Raman Spectroscopy for Vibrational Properties and Layer Determination
Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of materials, providing insights into their crystal structure, symmetry, and layer thickness. mdpi.comacs.org In ReSe2, due to its low crystal symmetry, a rich Raman spectrum with up to 18 Raman-active modes is expected. acs.orgnju.edu.cn
The numerous Raman modes of ReSe2 can be broadly categorized into E-like and A-like modes, corresponding to in-plane and out-of-plane vibrations, respectively. nsf.gov However, due to the low symmetry of ReSe2, a clear distinction between pure E_g_ and A_g_ modes is not always possible, and many modes exhibit a mixed character. ecnu.edu.cn
Key vibrational modes are often identified by their Raman shift positions. For instance, in bulk ReSe2, prominent peaks are observed around 123.48 cm⁻¹ (E_g_-like) and 157.96 cm⁻¹ (A_g_-like). nsf.gov Theoretical calculations have helped to assign specific vibrational patterns to observed Raman peaks. For example, some identified E_g_-like modes include vibrations at approximately 153.6 cm⁻¹, 163.4 cm⁻¹, 218.2 cm⁻¹, and 238.1 cm⁻¹, while A_g_-like modes have been identified at 136.8 cm⁻¹ and 144.5 cm⁻¹. nju.edu.cn
A comprehensive list of experimentally observed and theoretically calculated Raman active frequencies for bulk ReSe2 is presented below:
| Experimental (cm⁻¹) | Theoretical (cm⁻¹) | Mode Assignment |
| 109.1 | 108.7 | A_g-like |
| 124.5 | 123.4 | E_g_-like |
| 151.2 | 150.1 | A_g_-like |
| 159.4 | 158.3 | A_g_-like |
| 173.2 | 172.1 | A_g_-like |
| 212.3 | 211.2 | E_g_-like |
| 234.5 | 233.4 | E_g_-like |
| 277.8 | 276.7 | A_g_-like |
| 294.1 | 293.0 | A_g_-like |
Data compiled from various research findings.
The inherent in-plane anisotropy of ReSe2's crystal structure leads to a strong dependence of the Raman scattering intensity on the polarization of the incident and scattered light relative to the crystal's crystallographic axes. nih.govacs.org This phenomenon is effectively studied using angle-resolved polarized Raman spectroscopy (ARPRS). researchgate.netresearchgate.net
In a typical ARPRS experiment, the sample is rotated, and the Raman spectra are collected at different angles between the laser polarization and a specific crystal axis. acs.org The intensities of the Raman modes exhibit a periodic variation with the rotation angle. researchgate.net For example, the A_g_ mode at ~158 cm⁻¹ under cross-polarization configuration shows a periodicity of π/2, with maximum intensity at specific angles that correspond to the crystallographic axes of the ReSe2 nanosheet. researchgate.net This technique is crucial for non-destructively determining the crystal orientation of ReSe2 flakes, which is essential for fabricating polarization-sensitive optoelectronic devices. researchgate.netresearchgate.net The complex angular dependence of the Raman intensities can be utilized to determine the crystal orientation and stacking order in multilayer ReSe2. acs.org
The vibrational properties of ReSe2, as probed by Raman spectroscopy, also exhibit a dependence on the number of layers. nih.gov However, unlike other TMDs where significant frequency shifts are observed with changing layer thickness due to interlayer coupling, the high-frequency intralayer Raman modes of ReSe2 show negligible frequency shifts down to a single monolayer. nih.gov This suggests a very weak van der Waals interaction between the layers. cas.cn
While the peak positions remain largely unchanged, the relative intensities of the Raman bands show significant variations with the number of layers. nih.govacs.org This change in relative intensity provides a reliable method for identifying monolayer and few-layer regions of ReSe2. nih.gov
In contrast to the high-frequency modes, ultralow-frequency Raman spectroscopy reveals interlayer shear and breathing modes that are sensitive to the number of layers. acs.org The frequencies of these interlayer modes, which are typically below 50 cm⁻¹, follow a predictable "fan-diagram" dependence on the layer number, allowing for the determination of interlayer force constants. acs.orgnih.gov The splitting of the interlayer shear modes further confirms the significant in-plane anisotropy of ReSe2. nih.gov
X-ray Photoelectron Spectroscopy (XPS) for Chemical Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. mdpi.com
In the analysis of ReSe2, XPS spectra typically reveal the presence of Rhenium (Re) and Selenium (Se) as the primary constituents, along with adventitious carbon and oxygen from surface contamination. mdpi.com High-resolution scans of the Re 4f and Se 3d core levels provide detailed information about their oxidation states.
For high-quality ReSe2, the Re 4f spectrum shows a characteristic doublet corresponding to Re 4f₇/₂ and Re 4f₅/₂. The binding energy of these peaks is consistent with the Re⁴⁺ oxidation state. chalcogen.ro Similarly, the Se 3d spectrum can be deconvoluted into Se 3d₅/₂ and Se 3d₃/₂ peaks, corresponding to the Se²⁻ state. researchgate.net The presence of other oxidation states, such as Re⁶⁺ or elemental Se (Se⁰), could indicate the presence of defects like selenium vacancies or surface oxidation.
The following table summarizes typical binding energies observed in XPS analysis of ReSe2:
| Element | Core Level | Binding Energy (eV) | Oxidation State |
| Rhenium (Re) | 4f₇/₂ | ~42.0 - 42.5 | Re⁴⁺ |
| Rhenium (Re) | 4f₅/₂ | ~44.4 - 44.9 | Re⁴⁺ |
| Selenium (Se) | 3d₅/₂ | ~54.6 - 55.1 | Se²⁻ |
| Selenium (Se) | 3d₃/₂ | ~55.4 - 55.9 | Se²⁻ |
Note: Exact binding energies can vary slightly depending on the specific experimental setup and sample conditions.
The atomic ratio of Se to Re can also be determined from XPS data, which is crucial for confirming the stoichiometry of the synthesized ReSe2. chalcogen.roresearchgate.net
Electronic Structure and Carrier Dynamics in Rhenium Selenide Rese2
Band Structure Investigations
The electronic band structure of Rhenium Selenide (B1212193) (ReSe₂), a transition metal dichalcogenide, exhibits unique characteristics due to its distorted 1T' triclinic crystal structure. This low-symmetry structure leads to significant in-plane anisotropy, influencing its electronic properties.
Density Functional Theory (DFT) Calculations for Band Structure and Spin-Orbit Effects
Density Functional Theory (DFT) calculations are a crucial theoretical tool for understanding and interpreting the experimental findings from ARPES and other characterization techniques. For ReSe₂, DFT calculations have been employed to model the band structure, including the significant influence of spin-orbit coupling (SOC).
DFT calculations, incorporating spin-orbit effects, have shown excellent agreement with experimental ARPES data for bulk ReSe₂. arxiv.org These calculations confirm the highly anisotropic nature of the band structure and the location of the valence band maxima away from high-symmetry points. arxiv.org The inclusion of SOC is critical as it modifies the band structure by shifting the transition metal (Re) d-orbitals that constitute the band edges. arxiv.org While ReSe₂ preserves inversion symmetry down to the monolayer, which would typically suggest zero spin-orbit splitting, SOC still plays a crucial role in shaping the electronic spectrum. arxiv.orgresearchgate.net Perturbations that break this inversion symmetry, such as the application of an external electric field, could potentially be used to manipulate the spin-orbit splitting in the valence band. arxiv.org
In monolayer ReSe₂, DFT calculations predict an anisotropic valence band maximum. escholarship.org Standard DFT calculations often show a heavy effective mass located slightly away from the Γ point. escholarship.org The calculated bandgap for monolayer ReSe₂ is approximately 1.15 eV when using the Perdew–Burke–Ernzerhof (PBE) exchange-correlation functional with SOC taken into account. cas.cn For bulk ReSe₂, DFT calculations indicate an indirect semiconductor, with the conduction band minimum and valence band maximum located at different k-values. researchgate.net
The orbital composition of the bands has also been investigated using DFT. These calculations support the experimental finding that the top of the valence band is primarily formed by Re dxy and dx²-y² orbitals, which are involved in the Jahn-Teller distortion characteristic of the 1T' structure. bath.ac.ukdtu.dk This is in contrast to many other TMDs where out-of-plane pz or dz² orbitals dominate the valence band edge. bath.ac.ukdtu.dk
The following table presents a summary of key results from DFT calculations on ReSe₂.
| Property | Computational Finding | Source(s) |
| Band Gap (Monolayer) | ~1.15 eV (PBE with SOC) | cas.cn |
| Band Gap (Bulk) | Indirect semiconductor | researchgate.net |
| Spin-Orbit Coupling (SOC) | Modifies band structure by shifting Re d-orbitals; essential for accurate modeling. | arxiv.orgresearchgate.net |
| Orbital Composition (VBM) | Dominated by in-plane Re dxy and dx²-y² orbitals. | bath.ac.ukdtu.dk |
| Agreement with Experiment | Excellent agreement with ARPES data for bulk ReSe₂. | arxiv.org |
Valence Band Maxima Location and Anisotropic Electronic Structure
The anisotropic crystal structure of ReSe₂, characterized by the formation of rhenium "chains," directly translates into a highly anisotropic electronic structure. arxiv.orgscispace.com This anisotropy is a defining feature of ReSe₂ and has been extensively studied through both experimental and theoretical methods.
ARPES studies have directly visualized this anisotropy, revealing that the effective mass of charge carriers is significantly different along different crystallographic directions. arxiv.orgscispace.com Specifically, the effective mass is larger in the direction perpendicular to the Re chains compared to the direction parallel to them. arxiv.orgscispace.com This directional dependence of the effective mass has direct implications for the electrical transport properties of the material.
The location of the valence band maxima (VBM) is a critical parameter for determining the nature of the band gap and the optoelectronic properties. In bulk ReSe₂, the VBM is not found at a high-symmetry point like the Γ point, but rather at a more general position in the Brillouin zone. arxiv.orgresearchgate.net Nano-ARPES studies have shown that for bulk ReSe₂, there are two VBMs within the first Brillouin zone, related by inversion symmetry. arxiv.org
DFT calculations have been instrumental in understanding the orbital makeup of the valence bands, which underpins the electronic anisotropy. The top of the valence band along the direction of the Re chains (Γ-K) is primarily composed of Re d-orbitals. bath.ac.uk In contrast, in the direction perpendicular to the chains (Γ-M), the band forming the VBM crosses another band with mixed Re d- and Se p-orbital character. bath.ac.ukdtu.dk This difference in orbital composition between the two principal in-plane directions is a key factor in the unique electronic properties of ReSe₂. bath.ac.uk
The table below highlights the key aspects of the VBM location and anisotropic electronic structure of ReSe₂.
| Aspect | Description | Source(s) |
| Structural Origin | In-plane anisotropy arises from the formation of Re chains due to a distorted 1T' structure. | arxiv.orgscispace.com |
| Effective Mass | Directionally dependent, being larger perpendicular to the Re chains than parallel to them. | arxiv.orgscispace.com |
| VBM Location (Bulk) | Located away from high-symmetry points in the Brillouin zone; two VBMs related by inversion symmetry. | arxiv.orgresearchgate.net |
| Orbital Contribution | The orbital character of the VBM differs along and perpendicular to the Re chains, contributing to the electronic anisotropy. | bath.ac.ukdtu.dk |
Weak Layer-Dependent Electronic Structure and Interlayer Decoupling
A remarkable property of ReSe₂ is its weak interlayer coupling, which leads to an electronic structure that is largely independent of the number of layers. researchgate.net This is in stark contrast to many other transition metal dichalcogenides, such as MoS₂, where the electronic properties, including the band gap, change significantly from bulk to monolayer. escholarship.org
This weak interlayer interaction is attributed to the distorted 1T' structure, which results in a lack of atomic registry between consecutive layers and out-of-plane buckling of the chalcogen atoms. bath.ac.uk Experimental evidence for this electronic and vibrational decoupling comes from photoluminescence (PL) and Raman spectroscopy measurements, which show minimal changes with varying layer thickness. researchgate.netresearchgate.net For instance, the bandgap of ReSe₂ shows only a weak dependence on the number of layers, decreasing slightly from 1.31 eV for thin layers to 1.29 eV in thick flakes. researchgate.net
ARPES studies have provided direct insight into the electronic origins of this decoupling. As mentioned previously, the top of the valence band in ReSe₂ is formed by in-plane Re dxy and dx²-y² orbitals, rather than the out-of-plane dz² or pz orbitals that dominate in other TMDs. bath.ac.ukosti.govdtu.dk Since the in-plane orbitals are less affected by the presence of adjacent layers, the electronic structure near the Fermi level is less sensitive to interlayer interactions. bath.ac.ukdtu.dk
However, while the interlayer coupling is weak, it is not entirely absent. Nano-ARPES studies have revealed that as the number of layers decreases from bulk to monolayer, the dispersion of the top valence band in the direction perpendicular to the Re chains (Γ-M) becomes flatter. bath.ac.uk The width of this band decreases from approximately 200 meV in the bulk to about 80 meV in a monolayer. researchgate.netbath.ac.uk This indicates that the interlayer coupling, though weak, does influence the in-plane anisotropy, leading to an increasingly one-dimensional electronic character in thinner flakes. bath.ac.uk
The table below summarizes the findings related to the weak layer-dependence of ReSe₂'s electronic structure.
| Feature | Observation | Source(s) |
| Origin | Distorted 1T' structure leads to poor interlayer registry and weak van der Waals forces. | bath.ac.ukresearchgate.net |
| Experimental Evidence | Nearly layer-independent photoluminescence and Raman spectra. | researchgate.netresearchgate.net |
| Band Gap | Weakly layer-dependent, varying from 1.32 eV (monolayer) to 1.26 eV (bulk). | cas.cnresearchgate.net |
| Electronic Origin | The valence band maximum is dominated by in-plane orbitals, which are less sensitive to interlayer coupling. | bath.ac.ukosti.govdtu.dk |
| Effect on Anisotropy | Decreasing layer thickness reduces dispersion perpendicular to Re chains, enhancing the one-dimensional character. | bath.ac.uk |
Carrier Dynamics and Transport Phenomena
The unique electronic structure of ReSe₂ directly influences the behavior of its charge carriers, leading to interesting and potentially useful carrier dynamics and transport properties.
Ultrafast Carrier Dynamics via Pump-Probe and Transient Absorption Spectroscopy
Ultrafast spectroscopic techniques, such as pump-probe and transient absorption spectroscopy, are employed to investigate the dynamics of photoexcited carriers on femtosecond and picosecond timescales. nih.govnih.gov These methods provide crucial information about carrier relaxation, recombination, and many-body effects. nih.govresearchgate.net
In ReSe₂, these studies have revealed the underlying dynamic mechanisms following photoexcitation. nih.gov The relaxation of hot electrons (electrons excited to high energy states) occurs through processes like electron-phonon interactions. researchgate.net Subsequent carrier depopulation happens via mechanisms including carrier trapping at defects, and both non-radiative and radiative recombination. nih.govresearchgate.net
Transient absorption measurements on monolayer and bilayer ReSe₂ have identified processes such as bandgap renormalization and Auger recombination as key factors in the ultrafast carrier dynamics. nih.gov Auger recombination is a non-radiative process where an electron and hole recombine, transferring the excess energy to another charge carrier. researchgate.net
The decay of the transient absorption signal can often be fitted with multiple exponential components, each corresponding to a different physical process. For example, a fast decay component on the order of hundreds of femtoseconds is typically attributed to hot electron relaxation, while slower components are related to non-radiative electron-hole recombination processes. researchgate.net The study of these ultrafast dynamics is essential for evaluating the potential of ReSe₂ in high-speed optoelectronic and photonic devices. nih.govnih.gov
The following table provides a summary of the key findings from ultrafast spectroscopy studies on ReSe₂.
| Process | Timescale/Observation | Source(s) |
| Initial Relaxation | Hot electron relaxation via electron-phonon interactions occurs on a femtosecond timescale. | researchgate.net |
| Recombination Mechanisms | Bandgap renormalization and Auger recombination are significant. | nih.gov |
| Carrier Depopulation | Occurs through carrier trapping, and non-radiative and radiative recombination over picosecond to nanosecond timescales. | nih.govresearchgate.net |
| Significance | Understanding these dynamics is crucial for the development of high-speed optoelectronic devices. | nih.govnih.gov |
Bandgap Renormalization and Auger Recombination Mechanisms
The electronic behavior of Rhenium Selenide is significantly influenced by many-body phenomena, particularly bandgap renormalization and Auger recombination. researchgate.netberkeley.edu When ReSe2 is subjected to photo-excitation, the creation of a high density of charge carriers leads to a reduction of the electronic bandgap, a phenomenon known as bandgap renormalization. berkeley.edu This effect is a direct consequence of the strong Coulomb interactions between the excited carriers. berkeley.edu
Concurrent with bandgap renormalization, Auger recombination serves as a primary non-radiative pathway for carrier recombination in ReSe2. researchgate.netresearchgate.net This process involves the recombination of an electron-hole pair, where the excess energy is transferred to another charge carrier, either an electron or a hole, which is then excited to a higher energy state. arxiv.org Studies employing pump-probe and transient absorption spectroscopy have been instrumental in elucidating these ultrafast carrier dynamics. researchgate.net The interplay between bandgap renormalization and Auger recombination is crucial in understanding the nonlinear optical absorption properties of ReSe2 and is a key consideration for its application in optoelectronic devices. researchgate.net
Effective Mass Anisotropy
A defining characteristic of Rhenium Selenide is its strong in-plane anisotropy, which extends to its fundamental electronic parameters, including the effective mass of its charge carriers. researchgate.net The reduced crystal symmetry of ReSe2, which has a stable distorted 1T phase, gives rise to different effective masses for both electrons and holes along different crystallographic directions. researchgate.netresearchgate.net
This anisotropy in effective mass has been experimentally probed using techniques such as Fowler-Nordheim tunneling in Schottky tunnel transistors. researchgate.net These measurements have revealed a significant difference in the effective mass for charge carriers moving along different in-plane axes. researchgate.net For instance, a colossal conductivity anisotropy has been observed in ReSe2. researchgate.net Theoretical calculations, while generally in agreement with the anisotropic nature, have shown some quantitative differences with experimental findings, highlighting the unique one-dimensional character of this material. researchgate.net The effective mass anisotropy is a critical parameter that directly influences the electrical transport properties and is a key factor in the design of polarization-sensitive electronic and optoelectronic devices based on ReSe2. researchgate.net
Table 1: Anisotropic Effective Mass in Rhenium Selenide (ReSe2)
| Carrier Type | Anisotropy | Source |
|---|
Note: Quantitative values for effective mass along specific crystal axes require highly specialized experimental setups and can vary between studies.
Electrical Transport Properties in Field-Effect Transistors (FETs)
The unique electronic structure of Rhenium Selenide directly translates into distinct electrical transport properties when incorporated into field-effect transistors (FETs). These devices serve as a crucial platform for characterizing the intrinsic charge transport characteristics of ReSe2.
Ambipolar Electronic Character
Rhenium Selenide has been shown to exhibit an ambipolar electronic character, meaning it can conduct both electrons and holes. researchgate.netbohrium.com This behavior is in contrast to some other transition metal dichalcogenides, such as Rhenium Disulfide (ReS2), which typically behaves as an n-type semiconductor. researchgate.net The ability to support both electron and hole transport is a significant advantage for the realization of logic devices. researchgate.net The dominant carrier type in a ReSe2 transistor can often be tuned by the choice of metal contacts. mdpi.com For instance, low-work-function metals tend to favor n-type behavior, while metals with work functions that align within the ReSe2 bandgap can facilitate ambipolar conduction. mdpi.comresearchgate.net Some studies have also demonstrated the ability to switch between n-type and ambipolar behavior by controlling the grain boundary orientation in two-domain ReSe2 transistors. researchgate.net
Carrier Mobility and On/Off Current Ratios
The performance of ReSe2-based FETs is often evaluated by two key metrics: carrier mobility and the on/off current ratio. Carrier mobility is a measure of how quickly charge carriers can move through the material under the influence of an electric field, while the on/off ratio indicates the device's ability to switch between a conducting (on) and non-conducting (off) state.
ReSe2 FETs have demonstrated a wide range of carrier mobilities, with values being influenced by factors such as the number of layers, the substrate used, and the fabrication method. researchgate.netresearchgate.net For instance, hole mobilities have been reported in the range of 0.0347 cm²/(V·s) to 0.98 cm²/(V·s). researchgate.netossila.com Similarly, electron mobilities up to approximately 5 cm² V⁻¹ s⁻¹ have been observed in FETs fabricated on flakes grown by chemical vapor transport. researchgate.net
The on/off current ratio is another critical parameter for transistor applications. ReSe2-based FETs have shown impressive on/off ratios, often reaching values of 10⁵ to 10⁷. researchgate.netossila.comacs.orgnih.gov This high ratio signifies excellent switching characteristics, which is essential for digital logic applications. The synthesis of ReSe2 directly on hexagonal boron nitride substrates has been shown to significantly improve both electron and hole mobility, particularly at low temperatures. acs.org
Table 2: Reported Carrier Mobility and On/Off Ratios for ReSe2 FETs
| Parameter | Value | Source |
|---|---|---|
| Hole Mobility | 0.98 cm²V⁻¹s⁻¹ | ossila.com |
| Hole Mobility | 0.8 cm²/(V·s) | |
| Hole Mobility | 0.0347 cm²/(V·s) | researchgate.net |
| Electron Mobility | ~5 cm² V⁻¹ s⁻¹ | researchgate.net |
| On/Off Current Ratio | up to 10⁵ | researchgate.netossila.com |
Influence of Environmental Factors on Conductivity
The electrical conductivity of Rhenium Selenide is sensitive to its surrounding environment, including factors like air pressure and the presence of gas molecules. mdpi.com Studies have shown that the electrical transport in few-layer ReSe2 transistors can be modulated by changes in air pressure. mdpi.com Furthermore, the physisorption of gas molecules on the surface of ReSe2 nanosheets can affect their conductivity. mdpi.com This sensitivity to the environment suggests potential applications for ReSe2 in gas sensing. The interaction of analytes with the ReSe2 surface can lead to measurable changes in its electrical properties, forming the basis for sensor devices. For instance, ReSe2 has been explored as a material for detecting hydrogen gas. The stability of the material is also a consideration, as exposure to air can lead to oxidation, which may affect device performance over time. bohrium.comrsc.org
Anisotropic Phenomena in Rhenium Selenide Rese2
Origin of Anisotropy: Low Symmetry (Distorted 1T′ Triclinic Phase) and Rhenium Chains
The fundamental origin of the anisotropic phenomena observed in Rhenium Selenide (B1212193) (ReSe2) lies in its unique crystal structure. Unlike many other transition metal dichalcogenides (TMDs) that crystallize in highly symmetric hexagonal lattices, ReSe2 adopts a stable, distorted 1T' (T'') triclinic phase. arxiv.orgmdpi.com This low-symmetry structure is the primary source of its directionally dependent properties.
The triclinic crystal system of ReSe2 is characterized by the space group P-1. arxiv.org Within this structure, the rhenium (Re) atoms are not arranged in a simple hexagonal lattice but instead form quasi-one-dimensional chains. These chains are composed of diamond-shaped "Re4" clusters linked together, creating a distinct directional orientation within the crystal plane. researchgate.net This arrangement of Re atoms along a specific crystallographic axis, often referred to as the b-axis, breaks the in-plane rotational symmetry that is present in hexagonal TMDs. arxiv.orgmdpi.com
The formation of these Re-Re bonds within the chains is a consequence of the electronic configuration of rhenium, which has an extra valence electron compared to the group VI metals (like Mo and W) that form more symmetric TMDs. This additional electron participates in metal-metal bonding, leading to the distortion of the octahedral coordination and the formation of the characteristic diamond-shaped chains. aps.org
This low-symmetry crystal structure and the presence of directional Rhenium chains are the foundational elements that dictate the anisotropic behavior observed in the electronic, optical, and mechanical properties of ReSe2.
| Property | Value | Source |
| Crystal System | Triclinic | arxiv.org |
| Space Group | P-1 | arxiv.org |
| a-axis | 0.6602 nm | arxiv.org |
| b-axis | 0.6716 nm | arxiv.org |
| c-axis | 0.6728 nm | arxiv.org |
| α | 91.82° | arxiv.org |
| β | 104.9° | arxiv.org |
| γ | 118.94° | arxiv.org |
| Rhenium Chain Direction | along b-axis | arxiv.orgmdpi.com |
Anisotropic Electronic Structure and Effective Mass
The low crystal symmetry of ReSe2 directly translates into a highly anisotropic electronic band structure. This anisotropy is evident in the differing electronic dispersion along different crystallographic directions, which in turn leads to a direction-dependent effective mass for charge carriers.
Angle-resolved photoemission spectroscopy (ARPES) studies have provided direct experimental evidence of this electronic anisotropy. These studies reveal that the valence band maximum is not located at a high-symmetry point in the Brillouin zone. d-nb.inforesearchgate.net Furthermore, the effective mass of charge carriers, a crucial parameter for determining electrical conductivity and device performance, exhibits significant in-plane anisotropy.
Specifically, for hole carriers, the effective mass has been found to be considerably different when measured parallel and perpendicular to the rhenium (Re) chains. One study reported that the effective mass of hole carriers along the direction perpendicular to the Re chains is approximately four times larger than that along the chain direction. Another investigation using nano-ARPES found that the effective mass doubles its value perpendicular to the Re chains. researchgate.net This pronounced difference in effective mass implies that the mobility of charge carriers is significantly higher along the direction of the Re chains compared to the perpendicular direction. The anisotropic ratio in electron mobility along the two principal axes has been calculated to be 2.36, while the ratio for hole mobility reaches a more significant 7.76.
| Carrier Type | Anisotropy Description | Anisotropy Ratio | Source |
| Holes | Effective mass perpendicular to Re chains is ~4 times larger than parallel to the chains. | ~4 | |
| Holes | Effective mass doubles its value perpendicular to the Re chains. | 2 | researchgate.net |
| Electrons | Anisotropic mobility along two principal axes. | 2.36 | |
| Holes | Anisotropic mobility along two principal axes. | 7.76 |
Anisotropic Optical Properties
The intrinsic structural anisotropy of ReSe2 gives rise to strong in-plane anisotropic optical properties, which have been extensively studied through various optical spectroscopy techniques. This anisotropy manifests as a dependence of light absorption and emission on the polarization of the incident light relative to the crystallographic axes of the material.
The anisotropic optical response is a direct consequence of the selection rules for optical transitions, which are governed by the low-symmetry crystal structure. acs.org This leads to linearly polarized excitonic transitions, meaning that the excitons (bound electron-hole pairs) preferentially absorb or emit light with a specific linear polarization. acs.org
Polarization-Resolved Photoreflectance Measurements
Polarization-resolved photoreflectance (PR) spectroscopy is a powerful technique to probe the anisotropic excitonic transitions in ReSe2. By varying the polarization of the incident light, different excitonic resonances can be selectively excited and studied. These measurements have revealed the presence of multiple excitonic transitions near the band edge of ReSe2. d-nb.inforesearchgate.net
Studies have shown that the oscillator strength of these excitons is maximized for light polarized along specific crystallographic directions, often parallel or perpendicular to the rhenium chains (b-axis). aps.org For instance, in bulk ReSe2 at low temperatures, distinct excitonic transitions have been identified, with their polarization characteristics directly linked to the crystal axes. aps.org The pressure dependence of these transitions has also been investigated using polarization-resolved photoreflectance, providing further insight into the electronic band structure and interlayer coupling. d-nb.info
| Excitonic Transition | Polarization Dependence | Source |
| T1 | Maximized for polarization parallel to the b-axis | aps.org |
| T2 | Maximized for polarization perpendicular to the b-axis | aps.org |
| Ex1 | Polarized along the b-axis | researchgate.net |
Polarization-Sensitive Photodetectors
The strong in-plane optical anisotropy of ReSe2 makes it an excellent candidate for the fabrication of polarization-sensitive photodetectors. These devices can detect the polarization state of incident light, which is crucial for applications in optical communication, imaging, and remote sensing.
Photodetectors based on ReSe2 have demonstrated a high degree of polarization sensitivity, characterized by the polarization ratio, which is the ratio of the photocurrent measured with light polarized along the most sensitive axis to that along the least sensitive axis. Various device architectures, including those based on ReSe2 alone or in heterostructures with other 2D materials, have been explored.
For example, a photodetector based on a Te/ReSe2 van der Waals heterostructure has shown a high polarization ratio of 8.9 at a wavelength of 635 nm. acs.org Another device, a ReSe2/GaN heterojunction, exhibited a photocurrent anisotropic ratio of up to 6.67 under UV illumination. optica.org A photodetector based on a WSe2/ReSe2 heterostructure demonstrated a polarization extinction ratio of approximately 2 for near-infrared light. acs.org
| Device Structure | Wavelength | Polarization Ratio | Source |
| Te/ReSe2 | 635 nm | 8.9 | acs.org |
| ReSe2/GaN | 325 nm | 6.67 | optica.org |
| WSe2/ReSe2 | 980 nm | ~2 | acs.org |
| ReSe2/WSe2 vdWH | 520 nm | 6 | jos.ac.cn |
Anisotropic Mechanical Properties
The low-symmetry crystal structure of ReSe2 not only influences its electronic and optical properties but also leads to significant anisotropy in its mechanical behavior. This includes direction-dependent ultimate tensile strength and distinct cleavage tendencies.
First-principles calculations have been employed to investigate the mechanical response of monolayer ReSe2 under uniaxial tensile strain along different crystallographic directions. These studies have revealed a strong orientation dependence of its mechanical properties. arxiv.org
Ultimate Tensile Strength and Cleavage Tendencies
The ultimate tensile strength (UTS), which represents the maximum stress a material can withstand while being stretched before breaking, is highly anisotropic in ReSe2. Calculations for monolayer ReSe2 have shown that the UTS is significantly lower along certain directions compared to others. arxiv.org
Specifically, the UTS is lowest along the 30° and 90° directions with respect to the rhenium chain (b-axis), making these the preferential directions for fracture. arxiv.org This anisotropic strength is the reason why mechanically exfoliated ReSe2 flakes often exhibit edges that are aligned with specific crystallographic axes, typically forming angles of approximately 60° or 120°. arxiv.org The direction perpendicular to the b-axis (90° direction) has a slightly smaller critical strain, making it slightly easier to crack, which often results in the b-axis forming the longer edge of cleaved flakes. arxiv.org
The cleavage energy, which is the energy required to create new surfaces, is also anisotropic. The edge surface containing the b-axis (0° direction) has the lowest calculated cleavage energy, further supporting the observed cleavage behavior. arxiv.org
| Direction (from Re-chain) | Ultimate Strength (GPa) | Critical Strain | Source |
| 0° | 12.18 | 0.22 | arxiv.org |
| 30° | 9.01 | 0.16 | arxiv.org |
| 60° | 10.74 | 0.21 | arxiv.org |
| 90° | 9.08 | 0.14 | arxiv.org |
| 120° | 10.51 | 0.20 | arxiv.org |
| 150° | 12.59 | 0.23 | arxiv.org |
Layer-by-Layer Anisotropy and Its Investigation
Rhenium selenide (ReSe2) exhibits pronounced in-plane anisotropy due to its distorted triclinic crystal structure, a characteristic that persists from bulk down to a single monolayer. acs.orgossila.combath.ac.uk This inherent anisotropy is a consequence of the formation of rhenium (Re) atom chains within the material's layers, which breaks the higher rotational symmetry found in more common transition metal dichalcogenides (TMDs) like Molybdenum disulfide (MoS2). bath.ac.ukacs.org The investigation of how this anisotropy evolves with the number of layers is crucial for understanding its fundamental properties and for the development of novel optoelectronic devices.
Unlike many other TMDs where interlayer coupling significantly alters properties between bulk and monolayer forms, ReSe2 is characterized by remarkably weak van der Waals interactions between its layers. cas.cnarxiv.org This weak coupling results in the bulk material behaving, in many respects, like a stack of electronically and vibrationally decoupled monolayers. ecnu.edu.cn Consequently, the fundamental anisotropic nature of ReSe2 is well-preserved regardless of the layer thickness. acs.orgacs.org However, subtle and important variations in its optical and vibrational properties are observed as the material is thinned down layer by layer.
Systematic studies investigating the layer-dependent properties of ReSe2 reveal that while the anisotropy itself is constant, the specific electronic and vibrational characteristics can be tuned by varying the number of layers. cas.cn This offers potential for engineering the material's properties for specific applications.
Investigation Methods and Findings
The layer-by-layer anisotropy of ReSe2 is primarily investigated using optical spectroscopy techniques, such as photoluminescence (PL) and Raman spectroscopy, which are sensitive to the material's electronic band structure and phonon modes.
Photoluminescence (PL) Spectroscopy: PL measurements are used to probe the electronic bandgap of ReSe2. As the number of layers decreases, the bandgap energy shows a blueshift. For instance, the bandgap increases from approximately 1.26 eV in bulk ReSe2 to about 1.32 eV in a monolayer. cas.cnarxiv.org This layer-dependent shift, although weaker than in other TMDs, is a signature of quantum confinement effects. cas.cn Furthermore, the intensity of the photoluminescence emission is also anisotropic and depends on the polarization of the incident light. cas.cnarxiv.org Interestingly, unlike materials such as MoS2 where the PL intensity dramatically increases upon thinning to a monolayer, the PL intensity in ReSe2 has been observed to decrease with reducing layer thickness. acs.org
| Number of Layers | Bandgap (eV) | Photoluminescence (PL) Peak Energy (eV) at 5 K |
|---|---|---|
| Monolayer (1L) | ~1.32 cas.cnarxiv.org, ~1.50 acs.org | ~1.48 aip.org |
| Bilayer (2L) | - | ~1.45 aip.org |
| Trilayer (3L) | - | ~1.42 aip.org |
| 9-Layer | - | ~1.36 aip.org |
| Bulk | ~1.26 cas.cnarxiv.org, ~1.37 acs.org | - |
Raman Spectroscopy: Raman spectroscopy is a powerful non-destructive technique used to identify the number of layers and the crystallographic orientation of ReSe2 flakes. acs.orgcas.cn Due to its low triclinic symmetry, ReSe2 has a rich Raman spectrum with up to 18 expected Raman-active modes. acs.org The intensities of these modes show a strong dependence on the polarization angle of the excitation laser, confirming the material's in-plane anisotropy. acs.orgstanford.edu
While the frequencies of the high-frequency intralayer Raman modes show little to no change with layer thickness, their relative intensities can vary, which helps in determining the crystal's orientation and identifying monolayer regions. nih.gov More significantly, ultralow-frequency Raman spectroscopy reveals interlayer shear and breathing modes. The frequencies of these modes are highly sensitive to the number of layers and serve as a reliable method for determining the thickness of few-layer ReSe2 flakes. cas.cn For example, a shear mode (C mode) appears at approximately 13.5 cm⁻¹ and a breathing mode (LB mode) at 25.0 cm⁻¹ for bilayer ReSe2. cas.cn
| Number of Layers | Shear (C) Mode Frequency (cm⁻¹) | Breathing (LB) Mode Frequency (cm⁻¹) |
|---|---|---|
| Bilayer (2L) | ~13.5 cas.cn | ~25.0 cas.cn |
| Trilayer (3L) | ~12.1 and ~13.2 (predicted) cas.cn | ~24.8 (predicted) cas.cn |
Electrical Transport: The anisotropic crystal structure also leads to anisotropic electrical conductivity. researchgate.net The electrical conductivity measured along the direction of the rhenium chains (b-axis) is significantly higher than that measured perpendicular to them. researchgate.net Studies on single-layer ReS2, which has a similar structure, have shown this conductivity difference can be as much as an order of magnitude. acs.org This electrical anisotropy is a key feature for potential applications in directional electronic devices.
Defect Engineering and Doping in Rhenium Selenide Rese2
Intrinsic Defects and Their Characterization
Intrinsic defects, which are imperfections in the crystal lattice that exist without the intentional addition of foreign atoms, play a fundamental role in determining the baseline properties of ReSe2. rsc.org In low-dimensional materials, these defects can have a more pronounced effect on electronic properties compared to their bulk counterparts. rsc.org
The most common intrinsic defects in ReSe2 are selenium (Se) vacancies. rsc.orgresearchgate.net Due to the anisotropic crystal structure of ReSe2, there are four non-equivalent Se atomic sites (often labeled Se1, Se2, Se3, and Se4). rsc.orgresearchgate.netresearchgate.net Consequently, four different types of Se vacancies can form. rsc.org
Characterization of these vacancies has been achieved through a combination of experimental techniques and theoretical calculations. Scanning tunneling microscopy (STM) and scanning transmission electron microscopy (STEM) have been used to directly visualize and identify the atomic structure of Se vacancies. rsc.orgresearchgate.net For instance, STM studies have successfully identified the Se4 vacancy, which is located close to the Rhenium (Re) layer, as being thermodynamically preferred due to its lower formation energy (calculated to be 0.66 eV per vacancy). rsc.orgresearchgate.net This experimental observation is supported by Density Functional Theory (DFT) calculations, which confirm the energetic favorability of the Se4 vacancy. rsc.org The presence and concentration of Se vacancies can also be inferred using techniques like electron paramagnetic resonance (EPR) spectroscopy. researchgate.netbohrium.com
The presence of intrinsic defects, particularly Se vacancies, significantly modifies the electronic structure of ReSe2. rsc.org DFT calculations show that all four types of Se vacancies alter the valence and conduction band edges compared to pristine ReSe2. rsc.org
Specifically, the energetically favored Se4 vacancy introduces a defect state near the valence band maximum (E1] researchgate.net This introduction of in-gap states can have profound effects on the material's electronic and catalytic properties. researchgate.net For example, the generation of Se vacancies has been shown to enhance the electrocatalytic activity of ReSe2 for reactions like the nitrogen reduction reaction (NRR) by favorably shifting the d-band center of the material. researchgate.net The controlled introduction of Se vacancies is therefore considered a viable strategy for tuning the functionality of ReSe2 for specific applications. researchgate.netbohrium.com
Intentional Doping Strategies
Intentional doping involves the introduction of foreign atoms (dopants) into the ReSe2 lattice or onto its surface to deliberately alter its properties. This approach offers a higher degree of control over the electronic and optical characteristics of the material.
Surface doping provides a non-invasive way to modify the electronic properties of ReSe2.
Potassium (K) Doping : Surface doping with potassium atoms has been shown to significantly affect the electronic structure of monolayer ReSe2. acs.org Angle-resolved photoemission spectroscopy (ARPES) studies reveal that potassium doping leads to a reduction of the electronic band gap. The band gap in pristine monolayer ReSe2 is estimated to be around 1.7 eV, while in the fully potassium-doped case, a lower bound for the gap is estimated at 1.4 eV. acs.org This change is attributed to doping-dependent many-body effects. acs.org
Hydrochloric Acid (HCl) Doping : Treating ReSe2 with hydrochloric acid (HCl) induces a p-type doping effect. nih.govresearchgate.net This is understood to occur via charge transfer from un-ionized Cl molecules on the ReSe2 surface. nih.govresearchgate.net The doping concentration can be controlled by varying the concentration of the HCl solution, with demonstrated control of carrier concentration between 3.64 × 10¹⁰ cm⁻² and 3.61 × 10¹¹ cm⁻². nih.gov This p-doping strategy has been successfully used to enhance the performance of ReSe2-based near-infrared photodetectors, simultaneously improving photoresponsivity and response time. nih.govresearchgate.netmdpi.com The doping shifts the Fermi level, altering the energy band alignment at the metal/ReSe2 junction. researchgate.net
| Dopant | Doping Effect | Impact on Band Gap | Key Findings | Reference |
|---|---|---|---|---|
| Potassium (K) | Surface electron donation | Reduces from ~1.7 eV to ~1.4 eV in monolayer | Doping-dependent many-body effects significantly alter the electronic properties. | acs.org |
| Hydrochloric Acid (HCl) | p-type doping via charge transfer | Modifies energy band alignment at contacts | Controls carrier concentration (3.64 × 10¹⁰ to 3.61 × 10¹¹ cm⁻²); enhances photodetector performance. | nih.govresearchgate.net |
The introduction of non-metallic elements into the ReSe2 lattice can also be used to tune its properties. While much of the detailed research has focused on the analogous material Rhenium Disulfide (ReS2), the principles are extendable to ReSe2. mdpi.comrsc.org For ReS2, theoretical studies have investigated a wide range of non-metallic dopants (such as N, P, As, F, Cl, B) and found that they can induce magnetism and modify the electronic structure. mdpi.comrsc.org For instance, in ReS2, chlorine has been identified as a candidate for n-type doping, while phosphorus is a promising p-type dopant. rsc.org Similar strategies are expected to be applicable to ReSe2 for tuning its semiconductor characteristics.
Doping ReSe2 with other transition metals is an effective method to significantly alter its electronic and catalytic properties by substituting Re atoms in the lattice. rsc.orgscispace.com
Molybdenum (Mo) Doping : Molybdenum is a common dopant for ReSe2. researchgate.net Mo-doping has been shown to reduce the band gap of ReSe2. nih.gov For example, DFT calculations indicate that the band gap can decrease from 1.39 eV in pristine ReSe2 to 0.94 eV with Mo doping, which enhances electrical conductivity. nih.gov This has been leveraged to improve the performance of ReSe2 in applications such as the hydrogen evolution reaction (HER), where Mo doping activates the basal plane, increases the number of active sites, and optimizes the band structure for better catalytic efficiency. nih.gov Experimental studies on Mo-doped ReSe2 single crystals have confirmed that the excitonic transition energies shift to lower values, indicating a modification of the band structure. researchgate.netiaea.org
Other Transition Metals : A variety of other transition metals have been investigated as dopants for ReSe2. rsc.orgscispace.com DFT calculations show that dopants like Vanadium (V), Chromium (Cr), Manganese (Mn), Iron (Fe), Cobalt (Co), Niobium (Nb), and Tungsten (W) significantly modify the electronic ground states by introducing defect levels. rsc.orgscispace.com Depending on the dopant, the resulting material can become ferromagnetic (e.g., with Cr, Fe, Co doping) or remain non-magnetic. rsc.orgscispace.com Adatom doping, where metal atoms are anchored to the surface rather than substituting lattice sites, has also been explored with elements like Mn, Fe, Co, Ni, and Cu, showing that the doping structure (adatom vs. substitution) can be controlled and has a strong influence on catalytic activity. acs.orgnih.govelsevierpure.com
| Dopant | Typical Doping Site | Effect on Band Gap | Effect on Electronic/Magnetic Properties | Reference |
|---|---|---|---|---|
| Molybdenum (Mo) | Substitutional (Re site) | Decreases (e.g., from 1.39 eV to 0.94 eV) | Enhances electrical conductivity; improves catalytic activity for HER. | researchgate.netnih.gov |
| Chromium (Cr) | Substitutional (Re site) | Modifies electronic ground state | Induces a ferromagnetic ground state. | rsc.orgscispace.com |
| Iron (Fe) | Substitutional (Re site) | Modifies electronic ground state | Induces a ferromagnetic ground state. | rsc.orgscispace.com |
| Cobalt (Co) | Substitutional/Adatom | Modifies electronic ground state | Induces a ferromagnetic ground state. | rsc.orgscispace.comacs.org |
| Niobium (Nb) | Substitutional (Re site) | Practically unchanged excitonic transitions | Modifies electronic ground state; remains non-magnetic. | rsc.orgscispace.comiaea.org |
| Tungsten (W) | Substitutional (Re site) | Practically unchanged excitonic transitions | Modifies electronic ground state; remains non-magnetic. | rsc.orgscispace.comiaea.org |
Characterization of Doping Effects
The introduction of dopants into ReSe2 significantly alters its electronic and vibrational properties. These changes are characterized using various advanced microscopy and spectroscopy techniques to understand the impact of doping on the material's fundamental characteristics.
Kelvin Probe Force Microscopy (KPFM) is a critical tool for characterizing the electronic properties of doped ReSe2 at the nanoscale. nih.govparksystems.com It quantitatively measures the work function and contact potential difference (CPD) between the conductive AFM tip and the sample surface, providing direct insight into doping-induced changes in the Fermi level. parksystems.comntu.edu.sg
In studies involving p-doping of ReSe2 with hydrochloric acid (HCl), KPFM has been used to confirm the doping effect. ntu.edu.sgresearchgate.net By mapping the surface potential, researchers observed a distinct change in the work function of ReSe2 after treatment. For instance, treatment with 10 M HCl resulted in a significant shift in the work function distribution. ntu.edu.sg The work function is a measure of the energy required to remove an electron from a material's surface, and its modification is a direct consequence of charge transfer between the dopant and the ReSe2.
KPFM measurements have quantified the work function of ReSe2 before and after doping. The contact potential difference (V_CPD), which is the difference between the work function of the tip and the sample, is measured directly. pku.edu.cn By calibrating the KPFM tip on a known surface like highly oriented pyrolytic graphite (B72142) (HOPG), the absolute work function of the ReSe2 sample can be determined. ntu.edu.sgpku.edu.cn This technique has been instrumental in demonstrating how surface doping, for example through the adsorption of gas molecules or chemical treatment, modifies the electronic landscape of ReSe2. ntu.edu.sgmdpi.com
Table 1: KPFM Measurement of Work Function in HCl-Treated ReSe2
| Treatment | Mean Work Function (eV) |
| Control (Undoped) | 4.90 |
| 10 M HCl Treated | 5.11 |
This table presents data on the work function of ReSe2 as measured by KPFM before and after p-doping with 10 M hydrochloric acid. The increase in work function indicates a lowering of the Fermi level, consistent with p-type doping. Data sourced from ntu.edu.sg.
Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes (phonons) of a material, which are sensitive to changes in crystal structure and electronic properties caused by doping. rsc.org In ReSe2, which has a low-symmetry triclinic crystal structure, numerous Raman-active modes are observed. nih.gov Doping introduces charge carriers that interact with the lattice vibrations, leading to shifts in the frequency and changes in the linewidth of the Raman peaks.
For example, p-doping ReSe2 with HCl leads to a blue-shift (increase in frequency) of the characteristic Raman peaks. ntu.edu.sgresearchgate.net This shift is attributed to the charge transfer from the ReSe2 to the dopant molecules, which stiffens the lattice vibrations. ntu.edu.sg The magnitude of the shift can be correlated with the doping concentration. Studies have shown that as the concentration of HCl is increased, the Raman peaks, including the E_g-like and A_g-like modes, progressively shift to higher wavenumbers. ntu.edu.sgresearchgate.net
Similarly, electron doping, for instance by placing ReSe2 on a gold substrate, can also modulate the Raman spectrum. pku.edu.cn The interaction with the substrate induces electron doping in the ReSe2, which affects the in-plane anisotropic Raman response. pku.edu.cn These doping-induced modifications to the phonon modes provide clear evidence of the successful incorporation of dopants and their effect on the material's lattice dynamics. rsc.org Research on the related compound, rhenium disulfide (ReS2), has shown that electron doping can lead to a softening (decrease in frequency) and broadening of in-plane vibrational modes due to strong electron-phonon coupling. rsc.org
Table 2: Raman Peak Positions in HCl-Treated ReSe2
| HCl Concentration | E_g-like Peak (cm⁻¹) | A_g-like Peak (cm⁻¹) |
| 0 M (Control) | ~124.5 | ~159.0 |
| 0.1 M | ~124.8 | ~159.3 |
| 1 M | ~125.0 | ~159.5 |
| 10 M | ~125.4 | ~159.9 |
This table shows the shift in the positions of two prominent Raman peaks of ReSe2 upon treatment with varying concentrations of hydrochloric acid (HCl). The consistent blue-shift with increasing concentration indicates successful p-doping. Data sourced from ntu.edu.sgresearchgate.net.
Heterostructures and Van Der Waals Integration of Rhenium Selenide Rese2
Fabrication of ReSe2-based Van der Waals Heterostructures
The creation of van der Waals (vdW) heterostructures by stacking different two-dimensional (2D) materials offers a powerful method to engineer novel functionalities not present in the individual components. nsf.govacs.org Rhenium selenide (B1212193) (ReSe2), with its unique low-symmetry distorted 1T structure and anisotropic properties, is an increasingly important building block for these heterostructures. nsf.gov Unlike many other transition metal dichalcogenides (TMDs), the vdW interlayer coupling in ReSe2 does not require lattice matching, allowing for a wide range of material combinations. nsf.gov
The fabrication of ReSe2-based vdW heterostructures typically involves the vertical stacking of individual atomic layers. researchgate.netaip.org These heterostructures can be created through methods like mechanical exfoliation followed by a dry transfer process or through chemical vapor deposition (CVD). nsf.govaip.orgnsf.gov The ability to form these heterostructures opens up possibilities for applications in various nano- and optoelectronic devices, including photodetectors and solar cells. aip.orgmdpi.com
Dry Transfer Techniques for Layer Stacking
Dry transfer methods are crucial for assembling high-quality vdW heterostructures, as they avoid the use of solvents that can contaminate the atomically thin layers. aip.orgacs.org This technique allows for the precise positioning of exfoliated or CVD-grown flakes onto a target substrate or another 2D material. aip.org
A common dry transfer process involves using a viscoelastic stamp, such as polydimethylsiloxane (B3030410) (PDMS), to pick up an individual layer of ReSe2 and then carefully place it onto another material, like MoS2 or WS2, to form the heterostructure. aip.orgeurekalert.org This "pick & place" method allows for the selection of ideal crystal flakes and reduces the chance of contamination. mdpi.com After the transfer, the fabricated heterostructure is often annealed to improve the quality of the interface between the layers. nsf.gov This all-dry procedure is instrumental in creating clean and atomically sharp interfaces, which is critical for achieving optimal device performance. mdpi.comnih.gov
Interlayer Coupling in Heterostructures
The interactions between the layers in a vdW heterostructure, known as interlayer coupling, are fundamental to their emergent properties. cas.cnmit.edu While initially, it was suggested that the layers in bulk ReSe2 were electronically and vibrationally decoupled, more recent studies have shown evidence of significant interlayer coupling. cas.cnmaterials-science.infoarxiv.org This coupling influences the electronic and optical properties of the heterostructure. cas.cnresearchgate.net
In ReSe2-based heterostructures, the interlayer coupling is primarily through vdW forces. nsf.govaip.org This weak interaction allows for the combination of materials with different lattice structures without creating significant strain or defects at the interface. aip.org The strength of this coupling can affect the charge transfer dynamics and the formation of interlayer excitons. researchgate.net Studies on ReS2, a material with a similar distorted 1T structure to ReSe2, have shown that interlayer coupling can be surprisingly strong, suggesting that similar effects are at play in ReSe2 heterostructures. cas.cnmit.edu
Electronic Dispersion Normal to Layers due to Van der Waals Coupling
Contrary to earlier beliefs that Re-based TMDs behave as electronically decoupled layers, recent research has demonstrated that vdW coupling in bulk ReSe2 leads to significant electronic dispersion perpendicular to the atomic layers. materials-science.infoarxiv.orgresearchgate.netbath.ac.ukarxiv.orguniv-smb.fr This out-of-plane dispersion indicates that the electronic properties of monolayer ReSe2 could be markedly different from the bulk material. arxiv.org
High-resolution angle-resolved photoemission spectroscopy (nano-ARPES) has been instrumental in revealing this out-of-plane electronic structure. materials-science.infoarxiv.orgresearchgate.netbath.ac.ukarxiv.orguniv-smb.fr These studies have shown a noticeable dependence of the electronic band structure on the excitation energy, which is a clear signature of interlayer electronic communication. arxiv.org This finding is crucial for understanding and predicting the electronic behavior of multilayer ReSe2 and its heterostructures. The presence of significant electronic dispersion highlights that the layers are not electronically isolated and that vdW coupling plays a key role in defining the electronic landscape of these materials. materials-science.inforesearchgate.netbath.ac.ukarxiv.orguniv-smb.fr
Charge Transfer Properties in Type-II Band Alignment Heterostructures
ReSe2-based heterostructures often exhibit a type-II band alignment, where the conduction band minimum (CBM) and valence band maximum (VBM) are located in different layers. nsf.govuc.cloptica.orgjos.ac.cnacs.org This staggered band alignment is highly conducive to efficient charge separation, a critical process for many optoelectronic applications. nsf.govresearchgate.netoptica.org
Upon photoexcitation, the type-II alignment facilitates the transfer of electrons and holes across the interface into the material with the lower corresponding energy level. uc.cloptica.org This spatial separation of charge carriers can significantly enhance the performance of devices like photodetectors and solar cells by reducing the likelihood of electron-hole recombination. nsf.govuc.cloptica.org The specific charge transfer pathway is determined by the work functions and bandgaps of the constituent materials in the heterostructure. acs.orgfigshare.com
Electron and Hole Transfer Dynamics (e.g., WS2-ReSe2, MoS2-ReSe2)
The dynamics of charge transfer in ReSe2 heterostructures have been investigated using techniques like transient absorption spectroscopy. nsf.govuc.cloptica.org These studies have revealed ultrafast charge transfer processes occurring on timescales of sub-picoseconds. eurekalert.orgnih.gov
WS2-ReSe2 Heterostructures: In WS2-ReSe2 heterostructures, a type-II band alignment is formed where the VBM is in ReSe2 and the CBM is in WS2. researchgate.netnsf.gov This leads to the efficient transfer of holes from WS2 to ReSe2 and electrons from ReSe2 to WS2. researchgate.netnsf.gov Photoluminescence quenching in these heterostructures provides strong evidence for this efficient charge transfer. nsf.gov
MoS2-ReSe2 Heterostructures: Similarly, MoS2-ReSe2 heterostructures also form a type-II alignment, with the CBM located in the MoS2 layer and the VBM in the ReSe2 layer. nsf.govuc.cloptica.orgacs.org This configuration promotes the transfer of electrons from ReSe2 to MoS2 and holes in the opposite direction. nsf.govuc.cloptica.org Time-resolved measurements have shown that this charge transfer is an ultrafast process. eurekalert.org The efficient separation of charge carriers in these heterostructures leads to a significant increase in transient photoconductivity compared to the individual monolayer materials. eurekalert.org
| Heterostructure | Electron Transfer Direction | Hole Transfer Direction | Band Alignment |
| WS2-ReSe2 | ReSe2 → WS2 | WS2 → ReSe2 | Type-II |
| MoS2-ReSe2 | ReSe2 → MoS2 | MoS2 → ReSe2 | Type-II |
Spatially Indirect Excitons and Recombination Lifetimes
Following the initial charge transfer in a type-II heterostructure, the spatially separated electrons and holes can form what are known as spatially indirect excitons, or interlayer excitons. uc.cloptica.org In these excitons, the electron and hole are bound by the Coulomb attraction across the vdW gap but reside in different layers. researchgate.net
A key characteristic of these indirect excitons is their significantly longer recombination lifetimes compared to excitons within a single monolayer. uc.cloptica.org The spatial separation of the electron and hole wavefunctions reduces their overlap, thereby suppressing recombination. optica.org For instance, in MoS2-ReSe2 heterostructures, the lifetime of transferred electrons in MoS2 is considerably longer than the exciton (B1674681) lifetime in monolayer MoS2. optica.org This prolonged lifetime of photocarriers is a direct consequence of the charge separation and is a desirable property for various optoelectronic devices. nsf.goveurekalert.org The study of these long-lived interlayer excitons provides valuable insights into the fundamental physics of vdW heterostructures and their potential for future technologies. eurekalert.org
Theoretical Studies of Heterostructure Electronic and Optical Properties
Theoretical investigations, primarily employing first-principles calculations, have been instrumental in predicting and understanding the electronic and optical characteristics of Rhenium Selenide (ReSe2) heterostructures. These computational approaches allow for the exploration of properties at the atomic level, providing insights that guide experimental efforts.
Ab Initio Calculations for Band Alignment and Photovoltaic Applications
Ab initio calculations, particularly those based on density functional theory (DFT), are a cornerstone in the theoretical study of ReSe2 heterostructures. These calculations provide fundamental insights into the electronic band structure, charge transfer dynamics, and optical properties that are critical for assessing their potential in photovoltaic and optoelectronic devices.
A key parameter determined from these calculations is the band alignment at the interface of the heterostructure, which dictates the separation and transport of photogenerated charge carriers. A type-II band alignment, where the conduction band minimum (CBM) and valence band maximum (VBM) are located in different layers of the heterostructure, is particularly desirable for photovoltaic applications as it facilitates efficient electron-hole separation.
Theoretical studies have explored various heterostructures incorporating ReSe2 with other two-dimensional materials. For instance, in a ReSe2/WSe2 heterostructure, a type-II alignment has been proposed, which is conducive to high-performance photodiode behavior. acs.org Similarly, DFT calculations for a MoTe2/ReSe2 heterojunction also predict a type-II band alignment, which is beneficial for its optoelectronic properties. bohrium.com The calculated band gap for this particular heterostructure was found to be 0.55 eV. bohrium.com
In another theoretical investigation, heterostructures of ReSe2 with borophene were studied using ab initio methods. mdpi.comsemanticscholar.org These calculations revealed that borophene/ReSe2 heterostructures exhibit a metallic character. mdpi.comsemanticscholar.org The optimized interlayer distance between the borophene and ReSe2 layers was calculated to be 3.028 Å. mdpi.com The study also predicted high absorption coefficients in the near- and far-ultraviolet ranges and significant photocurrent peaks in the visible spectrum, suggesting their potential as materials for UV detectors and for generating charge carriers from light absorption. mdpi.comsemanticscholar.org
Furthermore, the influence of the substrate on the electronic properties of ReSe2 has been a subject of theoretical inquiry. For example, in ReSe2/GaN heterostructures, the valence band offsets were calculated to be 3.08 ± 0.15 eV, 2.62 ± 0.15 eV, and 2.24 ± 0.15 eV for polar, semipolar, and nonpolar GaN surfaces, respectively. researchgate.net The corresponding conduction band offsets were determined to be 1.51 ± 0.15 eV, 1.05 ± 0.15 eV, and 0.67 ± 0.15 eV, all indicating a type-II band alignment. researchgate.net
The photovoltaic potential of ReSe2 heterostructures is further underscored by theoretical predictions of their performance. For a WSe2/ReSe2 heterojunction, a significant photovoltaic effect was observed with open-circuit voltages ranging from 0.3 V to 0.5 V and a maximum electrical power of 18 nW under illumination. acs.org In the case of ReSe2/MoTe2 heterostructures, photovoltaic characteristics were noted even without an external bias. mdpi.com
The following tables summarize key theoretical findings for various ReSe2 heterostructures:
Table 1: Calculated Electronic and Structural Properties of ReSe2 Heterostructures
| Heterostructure | Calculation Method | Band Alignment Type | Band Gap (eV) | Interlayer Distance (Å) | Key Finding |
|---|---|---|---|---|---|
| borophene/ReSe2 | DFT | Metallic | N/A | 3.028 | High UV absorption and photocurrent in the visible range. mdpi.com |
| MoTe2/ReSe2 | DFT | Type-II | 0.55 | N/A | Beneficial for optoelectronic applications. bohrium.com |
| ReSe2/GaN (polar) | DFT | Type-II | N/A | N/A | Valence Band Offset: 3.08 ± 0.15 eV; Conduction Band Offset: 1.51 ± 0.15 eV. researchgate.net |
| ReSe2/GaN (semipolar) | DFT | Type-II | N/A | N/A | Valence Band Offset: 2.62 ± 0.15 eV; Conduction Band Offset: 1.05 ± 0.15 eV. researchgate.net |
| ReSe2/GaN (nonpolar) | DFT | Type-II | N/A | N/A | Valence Band Offset: 2.24 ± 0.15 eV; Conduction Band Offset: 0.67 ± 0.15 eV. researchgate.net |
| WSe2/ReSe2 | DFT | Type-II | N/A | N/A | Promising for high-performance photodiodes. acs.org |
Table 2: Predicted Photovoltaic Characteristics of ReSe2 Heterostructures
| Heterostructure | Open-Circuit Voltage (Voc) | Maximum Electrical Power | Noteworthy Feature |
|---|---|---|---|
| WSe2/ReSe2 | 0.3 V (980 nm) to 0.5 V (405-850 nm) | 18 nW (638 nm) | Significant photovoltaic effect observed. acs.org |
| ReSe2/MoTe2 | N/A | N/A | Exhibits photovoltaic characteristics without external bias. mdpi.com |
These theoretical predictions, grounded in ab initio calculations, consistently highlight the promise of ReSe2-based heterostructures for next-generation photovoltaic and optoelectronic devices, motivating further experimental validation and device fabrication.
Advanced Characterization Techniques in Rhenium Selenide Rese2 Research
Scanning Tunneling Microscopy (STM) and Spectroscopy (STS)
Scanning Tunneling Microscopy (STM) and Scanning Tunneling Spectroscopy (STS) provide atomic-scale structural and electronic information, respectively. These techniques have been crucial for understanding the surface morphology and local density of states in ReSe₂.
STM has been used to identify the non-identical selenium atoms on the surface of monolayer ReSe₂. researchgate.net Due to the distorted 1T structure, the top four Se atoms in a unit cell are not equivalent, and STM can distinguish them. researchgate.net Atomically resolved STM images of monolayer ReSe₂ grown on Au(111) have shown a moiré superstructure resulting from the lattice mismatch between the ReSe₂ and the gold substrate. colorado.edu
STS measurements have been vital for determining the electronic properties at the nanoscale. For pristine monolayer ReSe₂ grown on bilayer graphene, STS has been used to estimate a band gap of 1.7 eV. nsf.govresearching.cn Upon surface doping with potassium, this band gap was observed to decrease to a lower bound of 1.4 eV, highlighting the significant role of many-body effects in determining the electronic properties of ReSe₂. nsf.govresearching.cn STS has also been used to probe the quasiparticle and optical band gaps, as well as the exciton (B1674681) binding energy of monolayer ReSe₂. researchgate.net
| STM/STS Findings in ReSe₂ | Details | Reference |
| Atomic Structure | On-site identification of the four non-identical top Se atoms in a unit cell of monolayer ReSe₂. | researchgate.net |
| Surface Morphology | Observation of moiré patterns on ReSe₂ grown on Au(111). | colorado.edu |
| Band Gap (Pristine) | Estimated at 1.7 eV for monolayer ReSe₂ on bilayer graphene. | nsf.govresearching.cn |
| Band Gap (Doped) | Lower bound estimated at 1.4 eV for potassium-doped monolayer ReSe₂. | nsf.govresearching.cn |
Pump-Probe and Transient Absorption Spectroscopy
Pump-probe and transient absorption spectroscopy are ultrafast techniques used to investigate the dynamics of photoexcited carriers, such as their relaxation and recombination processes. These methods are essential for understanding the potential of ReSe₂ in optoelectronic applications.
Transient absorption measurements on bulk ReSe₂ have revealed the ultrafast thermalization and relaxation of hot carriers. optica.org The photocarrier lifetime in bulk ReSe₂ was determined to be on the order of 80 picoseconds (ps), and it was observed to decrease slightly as the carrier density increased. optica.org In contrast, monolayer ReSe₂ prepared by chemical vapor deposition exhibited a much shorter photocarrier lifetime of around 10 ps. optica.org
Studies have also shown a pronounced anisotropic response in the transient absorption signal, which is consistent with the material's structural anisotropy. optica.org However, the carrier dynamics themselves were found to be largely independent of the crystal orientation. optica.org Time-resolved differential transmission spectroscopy has substantiated the coexistence of saturable absorption and excited-state absorption at a wavelength of 800 nm for few-layer ReSe₂. aip.orgresearchgate.net The relaxation dynamics are often characterized by two time constants: a short one (10–20 ps) associated with the relaxation of hot carriers and exciton formation, and a longer one (70–100 ps) attributed to the exciton lifetime. aip.orgresearchgate.net
| Transient Absorption Findings in ReSe₂ | Details | Reference |
| Carrier Lifetime (Bulk) | Approximately 80 ps. | optica.org |
| Carrier Lifetime (Monolayer) | Approximately 10 ps. | optica.org |
| Relaxation Dynamics | Characterized by a short (10-20 ps) and a long (70-100 ps) time constant. | aip.orgresearchgate.net |
| Anisotropy | Pronounced anisotropic transient absorption signal. | optica.org |
| Nonlinear Absorption | Coexistence of saturable absorption and excited-state absorption at 800 nm. | aip.orgresearchgate.net |
Photoreflectance Spectroscopy
Photoreflectance (PR) spectroscopy is a sensitive modulation technique that measures changes in the reflectivity of a material induced by a modulating light source. It is particularly well-suited for studying excitonic transitions and the electronic band structure.
In ReSe₂, PR spectroscopy has been used to investigate the direct optical transitions and their dependence on external pressure. optica.org These experiments, combined with theoretical calculations, have helped to assign the observed excitonic transitions to specific points in the Brillouin zone. optica.org For instance, in bulk ReSe₂, two dominant excitonic transitions, A and B, were identified with pressure coefficients of -3.5 and -1.3 meV/kbar, respectively. optica.org
Polarization-resolved PR measurements have further elucidated the anisotropic optical properties of ReSe₂ under high pressure. optica.org By analyzing the PR spectra with light polarized along different crystal axes, researchers can probe the different selection rules for optical transitions, providing a deeper understanding of the material's complex electronic structure. optica.orgnih.gov
| Photoreflectance Spectroscopy Findings in ReSe₂ | Details | Reference |
| Excitonic Transitions | Identification of multiple direct excitonic transitions. | optica.orgnih.gov |
| Pressure Dependence | Transition A: -3.5 meV/kbar; Transition B: -1.3 meV/kbar. | optica.org |
| Anisotropic Properties | Polarization-resolved measurements reveal the anisotropic nature of optical transitions. | optica.org |
Kelvin Probe Force Microscopy (KPFM)
Kelvin Probe Force Microscopy (KPFM) is a scanning probe technique that maps the work function or surface potential of a material with nanoscale resolution. It is a non-contact, non-destructive method that has been applied to ReSe₂ to study its electronic properties and the effects of doping and surface modifications.
KPFM measurements have been used to determine the work function of ReSe₂. For instance, the work function of few-layer ReSe₂ was measured to be 4.856 eV. researchgate.net This value was observed to decrease to 4.791 eV after doping with Cobalt nanoparticles, indicating an n-doping effect. researchgate.net Similarly, in another study, p-doping of ReSe₂ with hydrochloric acid (HCl) was confirmed by KPFM, which showed a change in the surface potential. acs.org
By combining KPFM results with other measurements, researchers can construct detailed energy band diagrams of ReSe₂ and its heterostructures. researchgate.net This is crucial for designing and understanding the operation of electronic and optoelectronic devices based on ReSe₂.
| KPFM Findings in ReSe₂ | Details | Reference |
| Work Function (Undoped) | 4.856 eV for few-layer ReSe₂. | researchgate.net |
| Work Function (Co-doped) | 4.791 eV, indicating n-doping. | researchgate.net |
| Surface Potential | Changes in surface potential confirm p-doping with HCl. | acs.org |
| Band Structure | Assists in constructing energy band diagrams. | researchgate.net |
Scanning Photocurrent Microscopy (SPCM)
Scanning Photocurrent Microscopy (SPCM) is a technique that maps the spatially resolved photocurrent generated in a device. It is particularly useful for identifying the active regions of a photodetector and for studying the origin and transport of photogenerated carriers.
In the context of ReSe₂, SPCM has been instrumental in characterizing the performance of photodetectors and van der Waals heterojunctions. For a ReSe₂/WSe₂ heterojunction photodetector, SPCM measurements revealed that the photocurrent is predominantly generated in the heterojunction region, confirming that the photoresponse originates from the photovoltaic effect at the interface. arxiv.orgmdpi.comasau.ru
Crucially, SPCM has been used to demonstrate the strong polarization-dependent photoresponse of ReSe₂-based devices. arxiv.orgmdpi.comasau.ru By mapping the photocurrent as a function of the polarization angle of the incident light, a clear anisotropic behavior is observed, which is a direct consequence of the material's low crystal symmetry. This makes SPCM an essential tool for developing polarization-sensitive photodetectors based on ReSe₂.
| SPCM Findings in ReSe₂ | Details | Reference |
| Photoresponse Origin | Photocurrent is mainly generated at the heterojunction in ReSe₂/WSe₂ devices. | arxiv.orgmdpi.comasau.ru |
| Polarization Dependence | The photoresponse is strongly dependent on the polarization angle of the incident light. | arxiv.orgmdpi.comasau.ru |
| Device Characterization | Maps the active area and quantifies the performance of photodetectors. | arxiv.orgmdpi.comasau.ru |
Scattering Scanning Near-Field Optical Microscope (s-SNOM)
Scattering Scanning Near-Field Optical Microscopy (s-SNOM) is a technique that overcomes the diffraction limit of light to provide optical imaging and spectroscopy at the nanoscale. It is highly sensitive to the local dielectric properties of a material.
While direct s-SNOM studies on ReSe₂ are emerging, the technique's potential for characterizing its anisotropic optical properties is significant, as demonstrated by studies on the structurally similar Rhenium Disulfide (ReS₂). acs.orgresearchgate.net In ReS₂, s-SNOM has been used to resolve in-plane anisotropic waveguide modes. acs.orgresearchgate.net By analyzing the propagation of these modes, it is possible to determine the full anisotropic dielectric tensor of the material. acs.orgresearchgate.net
Given the similar low-symmetry triclinic crystal structure and strong in-plane anisotropy of ReSe₂, s-SNOM is expected to be a powerful tool for probing its nano-optical properties. researching.cnmdpi.com It can be used to visualize the propagation of plasmon polaritons and phonon polaritons, and to map the local variations in the complex refractive index with a spatial resolution far beyond what is achievable with conventional optical microscopy. sciopen.com This capability is crucial for understanding and engineering the light-matter interactions in ReSe₂ at the nanoscale for future photonic and optoelectronic devices.
| s-SNOM Potential for ReSe₂ | Anticipated Findings based on ReS₂ and other 2D materials | Reference |
| Anisotropic Dielectric Tensor | Determination of the full dielectric tensor by imaging waveguide modes. | acs.orgresearchgate.net |
| Nano-Optical Imaging | Visualization of anisotropic properties with nanoscale resolution. | researching.cnmdpi.com |
| Polariton Propagation | Probing of plasmon and phonon polaritons. | sciopen.com |
| Local Refractive Index | Mapping of local variations in the complex refractive index. | sciopen.com |
Theoretical and Computational Studies of Rhenium Selenide Rese2
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the intrinsic properties of materials like rhenium selenide (B1212193) (ReSe2). By modeling the electron density, DFT can predict various material characteristics, providing insights that complement and guide experimental research. These calculations are crucial for understanding the electronic, vibrational, and structural behavior of ReSe2 at the atomic level.
Electronic Structure and Band Gap Prediction
DFT calculations have been extensively employed to unravel the complex electronic structure of ReSe2. Unlike more symmetric transition metal dichalcogenides (TMDs), ReSe2 possesses a distorted 1T (1T') structure, leading to significant in-plane anisotropy. ossila.com This low symmetry results in a unique electronic band structure. univ-smb.fr
Theoretical studies consistently show that the electronic properties of ReSe2 are strongly influenced by its anisotropic nature. arxiv.org DFT calculations predict that both bulk and monolayer ReSe2 are semiconductors. rug.nlcore.ac.uk However, there is some divergence in the literature regarding the nature of the band gap. Some studies suggest a direct band gap for both bulk and monolayer forms, with calculated values around 1.35 eV and 1.43 eV, respectively. berkeley.edu Other calculations indicate an indirect band gap, with values of approximately 1.10 eV for bulk ReSe2, where both the valence band maximum (VBM) and conduction band minimum (CBM) are located away from high-symmetry points in the Brillouin zone. d-nb.info Experimental results from angle-resolved photoemission spectroscopy (ARPES) have provided evidence supporting an indirect bandgap in bulk ReSe2. d-nb.info
The top of the valence band is primarily composed of Re d-orbitals, specifically the dxy and dx2-y2 orbitals, with a lesser contribution from Se p-orbitals. researchgate.netbath.ac.uk This is a key distinction from many 2H-TMDs where out-of-plane pz and dz2 orbitals dominate the valence band edge. osti.gov This orbital character explains the relatively weak dependence of the electronic structure on the number of layers, a hallmark property of ReSe2. bath.ac.ukosti.gov
| Material Form | Calculation Method | Band Gap Type | Band Gap Value (eV) | Reference |
|---|---|---|---|---|
| Bulk | DFT (GGA) | Direct | 1.35 | berkeley.edu |
| Monolayer | DFT (GGA) | Direct | 1.43 | berkeley.edu |
| Bulk | DFT (meta-GGA SCAN) | Indirect | 1.10 | d-nb.info |
| Monolayer | DFT | Direct | 1.41 | acs.org |
| Bulk | Ab-initio | Indirect | 0.5 | rug.nlcore.ac.uk |
Phonon Frequencies and Dispersion Relations
Phonon dispersion calculations using DFT are essential for understanding the vibrational properties and confirming the structural stability of ReSe2. The calculated phonon dispersion curves for bulk ReSe2 show no imaginary modes, which confirms its dynamical stability at room temperature. diva-portal.orgresearchgate.net
The phonon dispersions in ReSe2 are mostly linear near the Γ point of the Brillouin zone, indicating a smaller contribution from out-of-plane vibrations compared to its sulfide (B99878) counterpart, ReS2. diva-portal.org This is consistent with the weaker interlayer coupling observed in ReSe2. The calculated phonon dispersion for monolayer ReSe2 is found to be nearly identical to that of the bulk, further highlighting the material's unique layer-independent vibrational properties. berkeley.edu This is in stark contrast to other TMDs like MoS2, where phonon frequencies are highly sensitive to the number of layers. berkeley.edu
Spin-Orbit Coupling Effects
Spin-orbit coupling (SOC) is a relativistic effect that can significantly influence the electronic band structure of materials containing heavy elements like Rhenium. In ReSe2, DFT calculations that include SOC reveal modifications to the band structure, particularly shifting the transition metal (Re) d-orbitals that constitute the band edges. researchgate.netarxiv.org
Despite the presence of the heavy Re atom, few-layer ReSe2 is expected to have zero spin-orbit splitting, regardless of the number of layers, because it preserves inversion symmetry. researchgate.netarxiv.org This is a notable difference from many other TMDs where the breaking of inversion symmetry in the monolayer leads to a large spin-orbit splitting of the valence band. While SOC does not lead to spin splitting, its inclusion in theoretical models is crucial for accurately predicting the electronic and optical properties of ReSe2. arxiv.orgresearchgate.net For instance, SOC can influence the internal structure of excitonic transitions, leading to the appearance of multiple optically active excitons that would otherwise be forbidden. researchgate.net
Defect Formation Energies and Dopant Behavior
DFT calculations are instrumental in understanding the formation energies and electronic impact of native point defects and intentional dopants in ReSe2. Systematic investigations have been performed for a variety of point defects, including selenium vacancies (VSe), isoelectronic substitutions (e.g., oxygen or sulfur for selenium), and antisite defects (SeRe and ReSe). nih.gov
Calculations show that the formation energies of antisite defects are significantly higher than those of vacancies or isoelectronic substitutions at Se sites. nih.gov For instance, Se vacancies are found to be the most prevalent defects. nih.gov These vacancies introduce states within the band gap, which can significantly alter the electronic properties of the material. nih.gov In contrast, isoelectronic doping with elements like oxygen or sulfur at the selenium sites can "heal" the electronic structure by quenching these in-gap states, resulting in a band structure very similar to that of pristine ReSe2. nih.gov
Furthermore, DFT calculations predict that certain dopants can induce magnetism in the otherwise non-magnetic ReSe2 lattice. For example, antisite defects (ReSe and SeRe) can introduce localized magnetic moments. nih.gov Doping with transition metals like Cr, Fe, and Co can also result in a ferromagnetic ground state. researchgate.net The ability to tune the electronic and magnetic properties through defect engineering and doping, as predicted by DFT, opens up possibilities for new applications in spintronics and optoelectronics.
| Defect Type | Specific Defect | Formation Energy (eV) | Total Magnetic Moment (μB) | Reference |
|---|---|---|---|---|
| ReSe Antisite | ReSe1 | 6.8 | 3 | nih.gov |
| ReSe2 | 6.3 | 1 | nih.gov | |
| ReSe3 | 5.8 | 3 | nih.gov | |
| ReSe4 | 6.1 | 3 | nih.gov | |
| SeRe Antisite | SeRe1 | - | 1 | nih.gov |
| SeRe2 | - | 1 | nih.gov |
Strain-Mediated Properties
DFT calculations have demonstrated that applying mechanical strain is an effective method for tuning the physical properties of ReSe2. The low-symmetry crystal structure of ReSe2 provides a unique platform for strain engineering. acs.org
Theoretical studies predict that local strain can modulate the optical band gap, with tensile strain generally leading to a redshift in the photoluminescence peak. acs.org Strain also modifies the phonon dispersion of ReSe2, which can be observed experimentally as shifts in the Raman spectra. acs.org For instance, uniaxial strain can soften certain phonon modes and even cause splitting in some Raman peaks. acs.org Beyond the optical and vibrational properties, DFT calculations suggest that strain can also be used to tune the electronic and magnetic properties of ReSe2. acs.org For example, it has been theoretically predicted that tensile strain could induce ferromagnetism in layered materials like ReSe2. acs.org
GW-BSE Based Ab Initio Calculations for Excitonic Properties
To accurately describe the excitonic properties of ReSe2, theoretical methods that go beyond standard DFT are required. The GW approximation, combined with the Bethe-Salpeter equation (BSE), provides a powerful ab initio framework for calculating the quasiparticle band structure and optical absorption spectra, including excitonic effects.
GW-BSE calculations have been successfully applied to ReSe2, revealing the presence of strongly bound and highly anisotropic excitons. dtu.dkpsu.eduacs.org These calculations have shown that the excitons in ReSe2 are strongly confined within a single layer, even in the bulk material. dtu.dkpsu.eduacs.org
A key finding from GW-BSE calculations is the large binding energy of excitons in ReSe2. For monolayer ReSe2, the exciton (B1674681) binding energy is calculated to be as high as 860 meV, while for bulk, it is around 120 meV. dtu.dkpsu.eduacs.org These theoretical results are in good agreement with experimental observations. dtu.dkpsu.eduacs.org The calculations also reproduce the experimentally observed strong in-plane polarization of the excitonic transitions, which is a direct consequence of the material's anisotropic crystal structure. dtu.dkpsu.eduacs.org
Furthermore, GW-BSE calculations have provided insights into the nature of the band gap in ReSe2. These advanced calculations suggest that ReSe2 is a direct band gap material, irrespective of its thickness. psu.eduacs.org This finding, supported by some experimental evidence, contrasts with some DFT predictions of an indirect gap and highlights the importance of including many-body effects for an accurate description of the electronic properties of ReSe2.
| Material Form | Property | Calculated Value | Reference |
|---|---|---|---|
| Monolayer | Exciton Binding Energy | 860 meV | dtu.dkpsu.eduacs.org |
| Bulk | Exciton Binding Energy | 120 meV | dtu.dkpsu.eduacs.org |
| Monolayer | Optical Band Gap Shift (from bulk) | +210 to +240 meV | acs.org |
Modeling of Optical Characteristics and Photocurrent Spectra
The unique, low-symmetry crystal structure of Rhenium Selenide (ReSe₂) gives rise to highly anisotropic optical properties, which have been extensively investigated through theoretical and computational models. These studies are crucial for understanding the material's potential in novel optoelectronic devices.
Ab initio calculations, particularly those based on Density Functional Theory (DFT) and many-body perturbation theory (GW approximation and the Bethe-Salpeter equation, GW-BSE), have been instrumental in interpreting the complex optical spectra of ReSe₂. researchgate.netacs.org These computational approaches have successfully modeled the excitonic transitions in both monolayer and bulk ReSe₂. acs.org Theoretical studies have revealed that excitons in ReSe₂ are strongly polarized and confined within a single layer, even in bulk material, with a high binding energy of 120 meV in bulk and 860 meV in a monolayer. acs.org Furthermore, calculations indicate that ReSe₂ possesses a direct band gap, irrespective of the crystal's thickness, which is a result of weak interlayer coupling effects on the band gap characteristics. acs.org The orbital composition of the band edges has been identified as a key factor in determining the pressure coefficient of the optical gap. mcmaster.ca
Computational models are also employed to understand the influence of point defects on the electronic and optical properties. DFT calculations have shown that selenium (Se) vacancies introduce notable in-gap states, which can be quenched by isoelectronic substitution with elements like oxygen or sulfur. nih.gov This defect engineering offers a pathway to tune the material's optical response.
The modeling of photocurrent spectra is particularly important for photodetector applications. Theoretical models for ReSe₂-based heterojunctions, such as with Silicon (Si) or Molybdenum ditelluride (MoTe₂), predict the formation of type-II band alignments, which are beneficial for efficient charge separation and enhanced optoelectronic properties. bohrium.comfrontiersin.org For instance, DFT calculations for a MoTe₂/ReSe₂ heterostructure predicted a type-II bandgap of 0.55 eV, facilitating excellent optoelectronic behavior. bohrium.com
The relationship between photocurrent (Iph), incident light power (P), and applied voltage is often described by a power-law model, Iph ∝ Pα. In a monolayer ReSe₂/Si heterojunction, the exponent α was found to vary with reverse bias, indicating the presence of trap states that influence the recombination of photogenerated charge carriers. frontiersin.org Theoretical models based on thermionic emission theory are used to calculate the barrier height in such heterojunctions. frontiersin.org These computational studies provide a framework for predicting and optimizing key performance metrics of photodetectors, such as responsivity and external quantum efficiency (EQE). bohrium.comfrontiersin.org
Table 1: Calculated Optical and Electronic Properties of ReSe₂
| Property | Value (Monolayer) | Value (Bulk) | Computational Method | Reference |
|---|---|---|---|---|
| Exciton Binding Energy | 860 meV | 120 meV | GW-BSE | acs.org |
| Band Gap Type | Direct | Direct | GW-BSE | acs.org |
| **Heterojunction Band Gap (with MoTe₂) ** | 0.55 eV | - | DFT | bohrium.com |
Linear Chain Models for Vibrational Modes
The vibrational properties of ReSe₂, particularly its low-frequency interlayer Raman modes, are effectively described using the linear chain model (LCM). nih.govfigshare.comaip.org This model treats the N-layers of the material as a chain of N masses (the layers) connected by springs representing the interlayer van der Waals forces. The LCM is particularly powerful for interpreting the Raman spectra of few-layer ReSe₂ and distinguishing the number of layers in a sample. aip.orgresearchgate.net
Due to its stable distorted octahedral (1T') phase and significant in-plane anisotropy, ReSe₂ exhibits more complex vibrational characteristics than isotropic transition metal dichalcogenides (TMDs) like MoS₂. nih.govfigshare.com A key feature is the sizable splitting of the in-plane interlayer shear modes, which is a direct consequence of this anisotropy. nih.gov The LCM successfully accounts for the frequencies of both the out-of-plane interlayer breathing modes and the split in-plane shear modes. nih.govfigshare.com
By fitting the experimentally measured Raman frequencies to the LCM, researchers can extract crucial physical parameters, such as the interlayer force constants for both shear and breathing modes. nih.govfigshare.com Studies have found that the interlayer force constants for ReSe₂ are appreciably smaller than those in graphite (B72142) or trigonal prismatic TMDs, highlighting the relatively weaker interlayer coupling in ReSe₂, yet confirming the importance of van der Waals interactions. nih.govfigshare.com
The LCM predicts the frequency (ω) of the breathing modes using the following relation:
ω(n, N) = ω₀ * |sin(nπ / 2N)|
where N is the number of layers, n is the mode index, and ω₀ is the bulk breathing-mode frequency. mit.edu This model accurately describes the "fan-diagrams" observed in Raman spectroscopy, where the mode frequencies evolve with the number of layers. nih.govfigshare.com While the breathing modes are well-described by the standard LCM, the distinctive behavior of the non-degenerate shear modes provides further insight into the material's in-plane lattice distortion. researchgate.net The rich structure of low-energy Raman scattering modes observed experimentally can be comprehensively explained within the framework of the linear chain model. aip.org
Table 2: Observed Low-Frequency Raman Modes in Few-Layer ReSe₂
| Mode Type | Key Characteristics | Modeling Approach | Reference |
|---|---|---|---|
| Interlayer Breathing Modes | Out-of-plane vibrations, frequency depends on layer number. | Finite Linear Chain Model | nih.govfigshare.commit.edu |
| Interlayer Shear Modes | In-plane vibrations, show significant splitting due to anisotropy. | Finite Linear Chain Model | nih.govfigshare.comresearchgate.net |
Emerging Research Areas and Future Directions for Rhenium Selenide Rese2
Neuromorphic Computing Applications of ReSe2 RRAM Devices
The quest for computing architectures that can emulate the human brain's efficiency has led to the development of neuromorphic computing, with resistive random-access memory (RRAM) emerging as a key enabling technology. dntb.gov.uaresearchgate.net ReSe2-based RRAM devices are showing significant promise in this domain due to their unique resistive switching behaviors. frontiersin.orgpatrinum.ch These devices, typically in a metal-insulator-metal (MIM) vertical crossbar structure, leverage the intrinsic non-volatile resistive switching (NVRS) properties of monolayer ReSe2. frontiersin.orgfrontiersin.orgresearchgate.net
ReSe2 RRAM devices exhibit stable, multi-step RESET operations when subjected to varying levels of DC electrical bias. dntb.gov.uafrontiersin.org This allows for the creation of multiple distinct resistance states, a crucial feature for analog memory applications. frontiersin.org Unlike binary memory that stores either a '0' or a '1', analog memory can store a range of values, significantly increasing data density. The ability to precisely control the resistance state through applied voltage pulses is a key characteristic being explored. dntb.gov.uafrontiersin.org Research has demonstrated that ReSe2 RRAM devices can achieve a high ON/OFF ratio of over four orders of magnitude and can endure over 200 switching cycles. researchgate.net
| Parameter | Value | Reference |
| ON/OFF Ratio | > 10^4 | researchgate.net |
| Endurance | > 200 cycles | researchgate.net |
| Retention | > 6 hours | researchgate.net |
This table summarizes key performance metrics of ReSe2-based RRAM devices, highlighting their potential for non-volatile memory applications.
The ability of ReSe2 RRAM to exhibit gradual resistance changes in response to electrical stimuli makes it an excellent candidate for mimicking biological synapses. dntb.gov.uafrontiersin.org Researchers have successfully demonstrated essential synaptic behaviors, including long-term potentiation (LTP) and long-term depression (LTD), which are fundamental to learning and memory in the brain. dntb.gov.uafrontiersin.orgresearchgate.net LTP involves a persistent strengthening of a synaptic connection, while LTD represents its weakening. In ReSe2 devices, applying a series of SET pulses gradually increases the conductance (LTP), while a series of RESET pulses gradually decreases it (LTD). researchgate.net This analog switching behavior is crucial for implementing artificial neural networks (ANNs). dntb.gov.uafrontiersin.org For instance, an ANN built upon the characteristics of ReSe2 memristors has achieved a high recognition accuracy of 97.04% in classifying handwritten digits from the MNIST dataset. aip.orgdntb.gov.ua
Ultrafast Optoelectronics and Photonics
The unique electronic and optical properties of ReSe2 are being harnessed for the development of high-speed optoelectronic and photonic devices. ossila.com Its anisotropic nature and layer-independent direct bandgap make it particularly suitable for applications in this realm.
Research into ReSe2-based photodetectors has demonstrated their potential for ultrafast and polarization-sensitive light detection. sciopen.com Heterostructures formed by combining monolayer MoS2 with few-layer ReSe2 have shown impressive performance, including a high on/off ratio, significant photoresponsivity, and high specific detectivity. sciopen.com A key finding is the ultrafast rise and decay times of these devices, on the order of microseconds, which is attributed to the built-in electric field at the heterojunction. sciopen.com This is a significant improvement over many other TMD-based photodetectors. sciopen.com
Furthermore, the nonlinear optical properties of ReSe2 are being explored for applications in ultrafast lasers. nih.gov The material exhibits a significant nonlinear absorption coefficient and nonlinear refractive index, which are crucial for its function as a saturable absorber. nih.govnih.gov
| Property | Value | Reference |
| Nonlinear Absorption Coefficient (β) | ~ -11.3 x 10^3 cm/GW | nih.govnih.gov |
| Nonlinear Refractive Index (n2) | ~ -6.2 x 10^-2 cm^2/GW | nih.govnih.gov |
This table presents the measured nonlinear optical parameters of ReSe2, underscoring its potential for photonic applications in the short-wave infrared region.
Integration Platforms for Solid-State and Fiber Lasers
A significant application of the nonlinear optical properties of ReSe2 is its use as a saturable absorber (SA) for generating ultrashort pulses in lasers. nih.govmdpi.com SAs are essential components that enable the mode-locking or Q-switching of lasers, leading to the production of high-intensity, short-duration light pulses. ReSe2 has been successfully integrated into both fiber and solid-state laser systems. nih.govmdpi.com
In one notable demonstration, a ReSe2-based SA was used to achieve mode-locking in a thulium-holmium (Tm-Ho) co-doped fiber ring laser, producing pulses as short as 840 femtoseconds at a wavelength of 1927 nm. nih.govnih.gov The SA, fabricated by embedding ReSe2 in a polymer film, exhibited a modulation depth of approximately 8%. nih.govnih.gov The successful operation of ReSe2 SAs in different laser cavities highlights their versatility and potential for broadband applications, spanning from the near-infrared to the mid-infrared regions. mdpi.com
Pressure-Dependent Studies on Electronic and Optical Properties
Applying external pressure is a powerful tool for understanding and tuning the fundamental properties of materials. In the case of ReSe2, pressure-dependent studies have provided valuable insights into its electronic and optical behavior. d-nb.infonih.gov
Experimental and theoretical investigations have shown that the application of high hydrostatic pressure leads to a decrease in the energy of the main excitonic transitions in ReSe2. d-nb.info Specifically, the pressure coefficients for two dominant excitonic transitions were measured to be -3.5 and -1.3 meV/kbar. d-nb.info This behavior is attributed to the pressure-induced destabilization of certain electron orbitals and provides a deeper understanding of the interlayer interactions. d-nb.info Furthermore, the anisotropic optical properties of ReSe2 have been shown to be stable up to at least 20 kbar. d-nb.info
Conversely, studies on the effect of low air pressure on ReSe2 field-effect transistors (FETs) have revealed a significant increase in conductivity as the pressure is reduced below atmospheric levels. nih.gov This sensitivity to the ambient environment suggests the potential use of ReSe2-based devices as effective air pressure gauges. nih.gov
Strain Engineering for Tunable Properties
Strain engineering is emerging as a powerful technique to controllably modify the intrinsic properties of two-dimensional materials. researchgate.net For ReSe2, applying strain offers a pathway to tune its electronic, optical, and even magnetic properties. researchgate.netbohrium.com The low-symmetry crystal structure of ReSe2 makes it particularly responsive to mechanical deformation.
Theoretical studies have predicted that strain can induce significant changes in the bandgap of ReSe2. researchgate.net This tunability of the bandgap is highly desirable for a wide range of applications, from flexible electronics to optoelectronic devices with tailored spectral responses. ossila.com Furthermore, it has been demonstrated that external strain can be used to alter the orientation of the conducting diamond-shaped chains within the material's crystal lattice. acs.org This provides a unique mechanism to control the anisotropic electrical conductivity of ReSe2, opening up possibilities for novel electronic devices with reconfigurable properties.
Exploration of ReSe₂ in Quantum Technologies
The distinctive properties of Rhenium Selenide (B1212193) are positioning it as a candidate material for exploration in the burgeoning field of quantum technologies. Its layered crystal structure and tunable electronic characteristics present opportunities for the development of quantum information processing systems.
Research suggests that the unique electronic and optical properties of ReSe₂ could be harnessed for creating quantum bits (qubits), the fundamental units of quantum computing. Furthermore, the broader family of 2D TMDs is being actively investigated for its potential to host quantum emitters, which are sources of single photons crucial for quantum communication and computation. whiterose.ac.ukdtu.dk Techniques such as inducing nanoscale strain in the material's lattice are being explored to create and control these quantum emitters. dtu.dkresearchgate.net While much of the foundational work on quantum emitters in TMDs has focused on materials like WSe₂, the principles of strain engineering are broadly applicable and suggest a promising research direction for creating localized quantum states in ReSe₂. whiterose.ac.ukresearchgate.net The study of how to precisely control the optical and electronic properties of ReSe₂ at the nanoscale is a critical step toward realizing its potential in quantum applications. whiterose.ac.uk
Scalable and Controllable Synthesis Challenges
A significant hurdle for the widespread application of ReSe₂ is the challenge of developing scalable and controllable synthesis methods. While mechanical exfoliation from bulk crystals yields high-quality flakes for laboratory research, it is not a viable method for large-scale production. ossila.compku.edu.cn Chemical vapor deposition (CVD) and chemical vapor transport (CVT) are the most promising techniques for scalable synthesis, but each comes with its own set of challenges. pku.edu.cnnih.gov
The direct synthesis of large-area ReSe₂ films with uniform thickness remains a primary obstacle. pku.edu.cnsciopen.com Due to its low lattice symmetry, ReSe₂ growth can be highly anisotropic, often resulting in the formation of undesirable thick flakes, or dendritic and flower-like structures instead of uniform monolayers. pku.edu.cn Key challenges include the high cost of common precursors like Rhenium(VI) oxide (ReO₃) and the high reaction temperatures required, which can be incompatible with standard semiconductor manufacturing processes (back-end-of-line). bohrium.com
To address these issues, researchers are exploring several strategies:
Growth Process Optimization: Studies into the fundamental CVD growth mechanism have revealed the formation of stable intermediate species, such as molecular metal chalcogenide clusters, which significantly influence growth kinetics and film morphology. polyu.edu.hkcityu.edu.hk Understanding and controlling these intermediates is key to achieving uniform films. polyu.edu.hkcityu.edu.hk
Novel Precursors and Promoters: The use of salt promoters, such as sodium chloride (NaCl), during CVD has been shown to facilitate the growth of large-sized (up to ~106 μm) monolayer ReSe₂ flakes. sciopen.com Additionally, methods using more cost-effective precursors and promoters like BiOCl-assisted Rhenium have enabled growth at significantly lower temperatures (below 450 °C). bohrium.com
Confined Growth Environments: Constructing a micro-reactor with a confined reaction space during CVD has been demonstrated to reduce the nucleation density and growth rate, favoring the synthesis of large-area ReSe₂ with uniform monolayer thickness on substrates like mica through van der Waals epitaxy. pku.edu.cn
CVT Method Refinements: While traditional CVT can introduce impurities through halogen transport agents, modified techniques that avoid these agents are being developed. researchgate.net Careful tuning of growth kinetics, primarily temperature, has been shown to produce high-quality 2D ReSe₂ flakes with good mobility. researchgate.netresearchgate.net
Table 1: Comparison of ReSe₂ Synthesis Methods
| Synthesis Method | Typical Precursors | Key Challenges | Recent Advancements | References |
|---|---|---|---|---|
| Chemical Vapor Deposition (CVD) | ReO₃, Se | Uncontrolled morphology, high precursor cost, high temperature, non-uniform thickness | Use of promoters (NaCl), confined reaction spaces, low-temperature growth with new precursors (BiOCl-assisted Re) | pku.edu.cnsciopen.combohrium.com |
| Chemical Vapor Transport (CVT) | Re, Se, Transport Agent (e.g., I₂, Br₂) | Unintentional doping from transport agents, limited scalability | Halogen-free methods, kinetic control by tuning temperature | nih.govresearchgate.netresearchgate.net |
| Physical Vapor Deposition (PVD) | ReS₂ powder (converted) | Control over film quality and thickness | Cost-effective and simple approach for thin film synthesis | nih.gov |
| Mechanical Exfoliation | Bulk ReSe₂ Crystal | Not scalable, small flake size | Produces high-quality crystals for fundamental research | ossila.compku.edu.cn |
Advanced Device Architectures for Enhanced Performance
To fully exploit the anisotropic properties of ReSe₂ and overcome some of its intrinsic limitations, researchers are designing advanced device architectures, with a significant focus on van der Waals (vdW) heterostructures. acs.org These structures, created by stacking ReSe₂ with other 2D materials like graphene, hexagonal boron nitride (h-BN), or other TMDs, can enhance device performance by leveraging the unique properties of each material. mdpi.com
Heterostructure-Based Devices:
Photodetectors: A primary application for ReSe₂ is in photodetectors. Heterostructures are key to boosting their performance metrics. For instance, integrating ReSe₂ with graphene as a transparent contact layer results in photodetectors with significantly higher photoresponsivity and faster response times compared to devices with standard metal contacts. mdpi.comnih.gov Creating p-n junctions, such as in a p-GeSe/n-ReSe₂ heterostructure, enables highly sensitive, broadband photodetectors with high responsivity and specific detectivity. acs.org Similarly, ReS₂/ReSe₂ heterojunctions demonstrate ultrafast and polarization-sensitive photodetection. acs.org
Field-Effect Transistors (FETs): Device performance for ReSe₂-based FETs can be improved by using h-BN as a substrate, which enhances carrier mobility. nih.gov Encapsulating the ReSe₂ channel, often with h-BN, can further improve device stability and performance. mdpi.com
Other Enhancement Strategies:
Selective Doping: A selective p-doping technique using hydrochloric acid (HCl) applied to the ReSe₂ channel has been shown to dramatically increase photoresponsivity (from 79.99 to 1.93 × 10³ A W⁻¹) and shorten the response time of photodetectors. researchgate.net
These advanced architectures provide a platform for engineering specific functionalities, such as improved light absorption and more efficient charge carrier separation and transport, which are critical for next-generation electronic and optoelectronic devices.
Table 2: Performance of Advanced ReSe₂ Device Architectures
| Device Architecture | Device Type | Key Performance Metric(s) | References |
|---|---|---|---|
| Graphene/ReSe₂ | Photodetector | Responsivity: ~74 AW⁻¹, Detectivity: ~1.25 × 10¹¹ Jones, Fast Rise/Decay Time: 75/3 µs | nih.gov |
| ReS₂/ReSe₂ | Photodetector | High Responsivity (126.56 A/W @ 350 nm), Ultrafast Response (>100 kHz cutoff), Polarization Sensitive | acs.org |
| p-GeSe/n-ReSe₂ | Photodetector | High Responsivity (2.89 × 10⁵ A/W), High Detectivity (4.91 × 10¹³ Jones), Broadband Response | acs.org |
| ReSe₂/Si | Photodetector | High Responsivity (465 A/W), High ON/OFF Ratio (5.8 × 10⁴), High Detectivity (4.8 × 10¹³ Jones) | frontiersin.org |
| HCl p-doped ReSe₂ | Photodetector | Responsivity increased to 1.93 × 10³ A W⁻¹, Rise/Decay Time: 1.4/3.1 ms | researchgate.net |
| Epitaxial ReSe₂ on Mica | FET | Hole Mobility: 0.98 cm²/(V·s), ON/OFF Ratio: up to 10⁵ | pku.edu.cn |
Q & A
Q. What are the primary synthesis methods for high-quality ReSe₂ crystals, and how do experimental parameters influence crystallinity?
Methodological Answer: ReSe₂ is typically synthesized via chemical vapor transport (CVT) or chemical vapor deposition (CVD). For CVT, stoichiometric mixtures of rhenium and selenium are sealed under vacuum with a transport agent (e.g., iodine), heated to 750–900°C for 7–14 days, and slowly cooled. Key parameters include precursor purity, temperature gradient (∆T ≈ 50–100°C), and transport agent concentration . CVD growth on SiO₂/Si or sapphire substrates requires precise control of ReO₃ and H₂Se gas flow rates, with substrate temperatures between 500–700°C. Post-synthesis characterization via Raman spectroscopy (peak shifts at ~120 cm⁻¹ for in-plane modes) and atomic force microscopy (AFM) confirms monolayer thickness (~0.7 nm) and crystallinity .
Q. How does the anisotropic crystal structure of ReSe₂ affect its optical and electronic characterization?
Methodological Answer: ReSe₂’s distorted 1T′ structure exhibits strong in-plane anisotropy, necessitating angle-resolved polarization-dependent measurements. For photoluminescence (PL), use linearly polarized light at varying angles (0°–360°) to map excitonic transitions, revealing layer-dependent bandgap shifts from ~1.3 eV (bulk) to ~1.5 eV (monolayer). Electrical anisotropy is probed via van der Pauw configurations with electrodes aligned along distinct crystallographic axes (e.g., a- vs. b-axis), showing 2–3× higher conductivity along the Re-chain direction .
Advanced Research Questions
Q. What methodologies resolve discrepancies between experimental and computational bandgap values in ReSe₂?
Methodological Answer: Discrepancies often arise from approximations in density functional theory (DFT). For accurate bandgap alignment:
- Experimental Validation: Use spectroscopic ellipsometry and scanning tunneling spectroscopy (STS) to measure direct/indirect bandgaps. STS provides localized density of states (LDOS) with sub-Å resolution, critical for monolayer defects.
- Computational Refinement: Apply hybrid functionals (HSE06) or GW approximations to address DFT underestimation. Compare with GGA-PBE results to quantify many-body effects .
- Sample Quality: Ensure defect-free monolayers via TEM and X-ray photoelectron spectroscopy (XPS) to rule out Se vacancies, which reduce bandgaps by ~0.2 eV .
Q. How can interfacial strain in ReSe₂ heterostructures be systematically quantified for optoelectronic applications?
Methodological Answer:
- Strain Engineering: Fabricate heterostructures (e.g., ReSe₂/WS₂) via mechanical exfoliation and dry transfer. Use Raman mapping (peak shifts ≈ 2 cm⁻¹/% strain) and AFM to correlate strain with layer alignment.
- Optoelectronic Response: Perform spatially resolved PL under uniaxial strain (applied via piezoelectric stages), observing peak splitting due to strain-induced symmetry breaking.
- Theoretical Modeling: Employ finite-element analysis (COMSOL) to simulate strain distribution and compare with DFT-predicted band structure modifications .
Q. What experimental protocols mitigate oxidation and environmental degradation in ReSe₂-based devices?
Methodological Answer:
- Encapsulation: Use hexagonal boron nitride (h-BN) or PMMA layers deposited via atomic layer deposition (ALD) to isolate ReSe₂ from ambient O₂/H₂O.
- In Situ Characterization: Conduct electrical measurements in gloveboxes (O₂, H₂O < 0.1 ppm) coupled with XPS to track oxidation states (Re⁴⁺ → Re⁶⁺, Se²⁻ → Se⁰).
- Accelerated Aging Tests: Expose devices to controlled humidity (RH 80%) and temperature (85°C) cycles, monitoring resistance drift and PL quenching over 100+ hours .
Q. How do selenium vacancy defects influence ReSe₂’s catalytic performance in hydrogen evolution reactions (HER)?
Methodological Answer:
- Defect Engineering: Introduce vacancies via Ar⁺ plasma etching (5–20 sec, 10 W) or post-growth annealing in Se-deficient atmospheres. Quantify vacancy density via positron annihilation spectroscopy.
- Electrochemical Testing: Use a three-electrode cell with ReSe₂ on glassy carbon, measuring Tafel slopes and overpotentials. Correlate activity with vacancy concentration (e.g., 5% vacancies reduce η10 from 320 mV to 240 mV).
- DFT Insights: Model vacancy sites to compute hydrogen adsorption free energy (ΔG_H*), identifying optimal defect configurations (e.g., Re-edge vacancies lower ΔG_H* to ≈ 0.1 eV) .
Data Contradiction Analysis
Q. Why do reported thermal conductivity values for ReSe₂ vary across studies, and how can this be addressed?
Methodological Answer: Variations stem from sample thickness, substrate interactions, and measurement techniques. Standardize protocols:
- Suspended Samples: Use electron-beam lithography to suspend ReSe₂ flakes for microbridge thermal measurements, eliminating substrate phonon scattering.
- Cross-Validation: Compare Raman thermometry (laser heating) with time-domain thermoreflectance (TDTR) for consistent in-plane (≈ 25 W/mK) vs. cross-plane (≈ 5 W/mK) values.
- Molecular Dynamics (MD): Simulate thermal transport with ReaxFF potentials to account for anisotropic phonon dispersion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
